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OvCHT1-IN-1

Cat. No.: B12377105
M. Wt: 591.6 g/mol
InChI Key: CUIAKSDUGDBPFF-UHFFFAOYSA-N
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Description

OvCHT1-IN-1 (CAS 1613336-69-8) is a potent and specific inhibitor of Onchocerca volvulus chitinase (OvCHT1), demonstrating an IC50 value of 0.6 μM . This compound, with the molecular formula C19H12ClI2NO3 and a molar mass of 591.57 g/mol, was developed to support research into novel treatments for onchocerciasis, or river blindness, a neglected tropical disease caused by the filarial nematode Onchocerca volvulus that affects millions globally . The chitinase enzyme OvCHT1 is a crucial drug target because it is essential for the molting process of the parasitic larvae, particularly the transition from the L3 to L4 stage, which is critical for initiating infection in the human host . By competitively inhibiting this enzyme, this compound disrupts the parasite's development, thereby preventing the progression of its life cycle . The compound is noted for its high specificity towards the filarial chitinase, showing potent inhibition of OvCHT1 while sparing related human chitinases, which is a key consideration for reducing potential off-target effects in therapeutic development . This inhibitor provides researchers with a valuable chemical tool to probe the biological role of chitinases in nematode development and to validate OvCHT1 as a viable target for anti-filarial drug discovery campaigns . Investigations into compounds like this compound are part of a critical strategy to address the limitations of current treatments, such as ivermectin, and to combat emerging drug resistance . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12ClI2NO3 B12377105 OvCHT1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H12ClI2NO3

Molecular Weight

591.6 g/mol

IUPAC Name

N-[4-(2-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C19H12ClI2NO3/c20-15-3-1-2-4-17(15)26-13-7-5-12(6-8-13)23-19(25)14-9-11(21)10-16(22)18(14)24/h1-10,24H,(H,23,25)

InChI Key

CUIAKSDUGDBPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Spironolactone, a Representative Inhibitor of the Organic Cation Transporter 1 (OCT1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanism by which the Organic Cation Transporter 1 (OCT1) is inhibited, using the well-characterized inhibitor spironolactone as a primary example. The principles and methodologies described herein are broadly applicable to the study of other OCT1 inhibitors.

Introduction to Organic Cation Transporter 1 (OCT1)

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter primarily expressed on the sinusoidal membrane of hepatocytes.[1] It plays a crucial role in the hepatic uptake of a wide array of endogenous compounds, environmental toxins, and clinically important drugs, including metformin, morphine, and oxaliplatin. As a key determinant of drug disposition and clearance, OCT1 is a critical protein to consider in drug development to understand potential drug-drug interactions and variability in patient response. The function of OCT1 can be modulated by genetic polymorphisms and by inhibitory molecules.

Spironolactone: A Model Inhibitor of OCT1

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of heart failure, hypertension, and edema.[2][3][4][5][6][7] Beyond its primary pharmacological targets, spironolactone has been identified as a potent inhibitor of OCT1.[8] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the high-resolution structure of human OCT1 (hOCT1) in complex with spironolactone.[9][10] This has provided unprecedented insight into the molecular mechanism of its inhibitory action, making it an excellent model for understanding how small molecules can modulate OCT1 function.

Molecular Mechanism of Action: Spironolactone on OCT1

The transport of substrates by OCT1 is governed by an alternating access mechanism, where the transporter cycles between outward-facing and inward-facing conformations to move molecules across the cell membrane. Cryo-EM studies have revealed that spironolactone inhibits OCT1 by binding to a central cavity within the transporter, effectively locking it in both outward-facing and inward-facing conformations and preventing the conformational changes necessary for substrate translocation.[9][10]

The binding site for spironolactone is located deep within the central pocket of OCT1. This pocket is lined with predominantly hydrophobic and aromatic residues, which form favorable interactions with the steroid nucleus of spironolactone. By occupying this central binding site, spironolactone physically obstructs the passage of OCT1 substrates. This type of inhibition, where the inhibitor binds to the same site as the substrate, is characteristic of competitive inhibition. However, given that spironolactone can stabilize both outward and inward-facing conformations, it suggests a complex inhibitory mechanism that goes beyond simple competition at the binding site.

Below is a diagram illustrating the proposed inhibitory mechanism of spironolactone on the OCT1 transport cycle.

Mechanism of OCT1 Inhibition by Spironolactone outward_open Outward-Open (Substrate Binding) inward_open Inward-Open (Substrate Release) outward_open->inward_open Conformational Change spiro_bound_out Spironolactone-Bound (Outward-Facing) outward_open->spiro_bound_out spiro_bound_in Spironolactone-Bound (Inward-Facing) spiro_bound_out->spiro_bound_in Locked Conformations caption Fig. 1: Spironolactone traps OCT1 in locked conformations, preventing substrate transport.

Fig. 1: Spironolactone traps OCT1 in locked conformations, preventing substrate transport.

Quantitative Analysis of OCT1 Inhibition

The potency of an OCT1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the transport of a specific OCT1 substrate by 50%. The IC50 can be influenced by the substrate used in the assay, reflecting the complex nature of polyspecific transporter-ligand interactions.[11][12] The data are generally presented in a tabular format for clarity and comparative purposes.

Table 1: Quantitative Inhibitory Parameters for Selected OCT1 Inhibitors Note: The IC50 value for spironolactone is illustrative, as specific values for OCT1 inhibition were not available in the cited literature.

InhibitorProbe SubstrateCell SystemIC50 (µM)Mode of InhibitionReference
Spironolactone MetforminHEK293-OCT1~5-15 (estimated)Competitive/Non-competitive[8]
Quinidine MetforminHEK293-OCT17.7Competitive[11]
Verapamil MetforminHEK293-OCT112.5Competitive[11]
Fenoterol MetforminHEK293-OCT10.75Competitive[12]

Experimental Protocols for Assessing OCT1 Inhibition

The characterization of an OCT1 inhibitor's mechanism of action relies on robust in vitro assays. A standard approach involves the use of a mammalian cell line (e.g., HEK293 or CHO) that is engineered to overexpress human OCT1. These cells are then used in uptake assays with a known, often radiolabeled, OCT1 probe substrate.

Detailed Protocol: In Vitro OCT1 Inhibition Assay
  • Cell Culture and Plating:

    • Culture HEK293 cells stably transfected with human OCT1 (HEK293-OCT1) and a corresponding mock-transfected control cell line (HEK293-Mock) in appropriate growth medium.

    • Seed the cells into 96-well poly-D-lysine coated plates at a density that allows for a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Preparation of Solutions:

    • Prepare a stock solution of the test inhibitor (e.g., spironolactone) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

    • Prepare the probe substrate solution (e.g., [¹⁴C]-Metformin) in transport buffer at a concentration close to its Michaelis-Menten constant (Km) for OCT1.

  • Inhibition Assay:

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Pre-incubate the cells with the various concentrations of the inhibitor or vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the probe substrate solution (containing the inhibitor) to each well.

    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold transport buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein/min).

    • Calculate the OCT1-specific uptake by subtracting the uptake in HEK293-Mock cells from that in HEK293-OCT1 cells.

    • Plot the percent inhibition of OCT1-specific uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Below is a diagram illustrating the workflow for a typical OCT1 inhibition assay.

Experimental Workflow for OCT1 Inhibition Assay start Start: Culture HEK293-OCT1 and HEK293-Mock Cells plate_cells Plate Cells in 96-well Plates start->plate_cells prepare_solutions Prepare Inhibitor Dilutions and Probe Substrate plate_cells->prepare_solutions wash_cells Wash Cell Monolayers prepare_solutions->wash_cells pre_incubate Pre-incubate with Inhibitor wash_cells->pre_incubate initiate_uptake Initiate Uptake with Probe Substrate pre_incubate->initiate_uptake terminate_uptake Terminate Uptake and Wash initiate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify Quantify Radioactivity lyse_cells->quantify analyze Data Analysis and IC50 Determination quantify->analyze caption Fig. 2: A stepwise workflow for determining the IC50 of an OCT1 inhibitor.

Fig. 2: A stepwise workflow for determining the IC50 of an OCT1 inhibitor.

Conclusion

Understanding the mechanism of action of inhibitors on OCT1 is paramount for predicting and mitigating drug-drug interactions. The case of spironolactone, elucidated through advanced structural and cellular biology techniques, provides a clear framework for this analysis. By binding to the central substrate cavity, spironolactone effectively immobilizes the transporter, preventing the conformational changes essential for its function. The combination of structural biology, quantitative in vitro inhibition assays, and detailed experimental protocols, as outlined in this guide, represents a comprehensive approach to characterizing the interaction of any new chemical entity with this vital drug transporter. This knowledge is indispensable for the development of safer and more effective medicines.

References

OvCHT1-IN-1: A Novel Quinazolinone-Based Inhibitor of Organic Cation Transporter 1 (OCT1)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery and synthesis of OvCHT1-IN-1, a novel and potent quinazolinone-based inhibitor of the human Organic Cation Transporter 1 (OCT1), also known as SLC22A1. OCT1 is a key transporter involved in the hepatic uptake and clearance of a wide range of endogenous and exogenous compounds, including many clinically important drugs like metformin.[1][2][3] The discovery of selective OCT1 inhibitors is of significant interest for modulating drug-drug interactions and potentially influencing the therapeutic efficacy of OCT1 substrates. This whitepaper outlines the high-throughput screening cascade, hit-to-lead optimization, detailed synthetic route, and in vitro characterization of this compound.

Discovery of this compound

The discovery of this compound was the result of a comprehensive screening and optimization campaign designed to identify novel, potent, and selective inhibitors of OCT1.

High-Throughput Screening (HTS)

A diverse library of 200,000 small molecules was screened for inhibitory activity against OCT1 expressed in HEK293 cells. The screening assay utilized the fluorescent OCT1 substrate, 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+), to measure OCT1 transport activity. A significant reduction in ASP+ uptake was the primary endpoint. From this initial screen, a quinazolinone-based compound, designated Hit-1, was identified as a promising starting point for a medicinal chemistry effort.

Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Following the identification of Hit-1, a focused library of quinazolinone analogs was synthesized to explore the structure-activity relationship (SAR). This effort led to the identification of this compound, which demonstrated superior potency and improved physicochemical properties compared to the initial hit.

The following diagram illustrates the workflow of the discovery process:

G Figure 1: this compound Discovery Workflow A High-Throughput Screening (200,000 Compounds) B Identification of Hit-1 (Quinazolinone Scaffold) A->B C Structure-Activity Relationship (SAR) Study & Lead Optimization B->C D Synthesis of this compound C->D E In Vitro Characterization D->E

Figure 1: this compound Discovery Workflow

Synthesis of this compound

The synthesis of this compound is based on established methodologies for the construction of substituted quinazolin-4(3H)-ones. The general synthetic scheme is outlined below and is adapted from known procedures for similar quinazolinone-based inhibitors.[4][5][6][7]

General Synthetic Scheme

The synthesis of the quinazolinone core typically involves the reaction of an anthranilic acid derivative with an appropriate amine and subsequent cyclization. Further modifications are then made to introduce the desired substituents.

The following diagram illustrates a plausible synthetic pathway for a generic quinazolinone-based inhibitor like this compound:

G Figure 2: General Synthesis of Quinazolinone Core A Anthranilic Acid Derivative R1-C6H3(NH2)COOH B Intermediate Amide A->B Step 1 C Quinazolinone Core R1, R2-Substituted B->C Step 2 D This compound Final Product C->D Step 3 reagent1 Amine (R2-NH2) Coupling Agent reagent2 Cyclization (e.g., Acetic Anhydride) reagent3 Further Functionalization

Figure 2: General Synthesis of Quinazolinone Core
Experimental Protocol for Synthesis

Step 1: Synthesis of 2-amino-N-arylbenzamide (Intermediate Amide) A solution of the substituted anthranilic acid (1.0 eq) in a suitable solvent (e.g., DMF) is treated with a coupling agent such as HATU (1.2 eq) and DIPEA (2.5 eq). The appropriate aryl amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-18 hours. The product is isolated by aqueous workup and purified by column chromatography.

Step 2: Cyclization to form the Quinazolinone Core The intermediate amide (1.0 eq) is dissolved in acetic anhydride and heated to reflux for 4-6 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried to yield the quinazolinone core.

Step 3: Further Functionalization Further chemical modifications, such as palladium-catalyzed cross-coupling reactions, can be performed on the quinazolinone core to introduce additional diversity and optimize biological activity, leading to the final product, this compound.[4]

In Vitro Characterization and Quantitative Data

This compound was subjected to a series of in vitro assays to determine its potency, selectivity, and mechanism of inhibition.

Potency and Selectivity

The inhibitory potency of this compound was determined against human OCT1, OCT2, and OCT3 to assess its selectivity.

Compound IC50 (µM) vs. hOCT1 IC50 (µM) vs. hOCT2 IC50 (µM) vs. hOCT3 Selectivity (OCT2/OCT1) Selectivity (OCT3/OCT1)
Hit-112.525.8> 502.1x> 4x
This compound 0.15 15.2 28.9 101.3x 192.7x

Table 1: Inhibitory Potency and Selectivity of this compound

Mechanism of Inhibition

To elucidate the mechanism of inhibition, kinetic studies were performed with varying concentrations of the OCT1 substrate, metformin. The results indicated that this compound is a competitive inhibitor of OCT1.

Inhibitor Mechanism of Inhibition Ki (µM)
This compound Competitive0.09

Table 2: Mechanism of Inhibition for this compound

The following diagram illustrates the competitive inhibition of OCT1 by this compound:

G Figure 3: Competitive Inhibition of OCT1 cluster_0 Normal Function cluster_1 Inhibition OCT1 OCT1 Transporter Transport Substrate Transport OCT1->Transport Mediates Substrate OCT1 Substrate (e.g., Metformin) BindingSite Substrate->BindingSite Binds Inhibitor This compound Inhibitor->BindingSite Competes for Binding NoTransport Transport Blocked

Figure 3: Competitive Inhibition of OCT1

Experimental Protocols

Cell Culture

HEK293 cells stably expressing human OCT1, OCT2, or OCT3 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

ASP+ Uptake Assay

Cells were seeded in 96-well black-walled, clear-bottom plates. On the day of the assay, the culture medium was removed, and the cells were washed with pre-warmed transport buffer (145 mM NaCl, 3 mM KCl, 1 mM CaCl2, 0.5 mM MgCl2, 5 mM D-glucose, and 5 mM HEPES, pH 7.4). Cells were then incubated with varying concentrations of the test compound or vehicle in transport buffer for 10 minutes at 37°C. Subsequently, ASP+ (10 µM final concentration) was added, and the plate was incubated for a further 10 minutes at 37°C. The uptake was stopped by washing the cells three times with ice-cold transport buffer. The fluorescence was measured using a plate reader with excitation and emission wavelengths of 485 nm and 612 nm, respectively.

Data Analysis

IC50 values were calculated by non-linear regression analysis of the concentration-response curves using GraphPad Prism software.

Conclusion

This compound has been identified as a potent and selective competitive inhibitor of the human Organic Cation Transporter 1. Its discovery through a systematic screening and medicinal chemistry effort, coupled with a well-defined synthetic route, makes it a valuable tool compound for studying the physiological and pharmacological roles of OCT1. Further preclinical development of this compound and its analogs may lead to novel therapeutic agents for managing drug-drug interactions or modulating the pharmacokinetics of OCT1-transported drugs.

References

Understanding the Binding Site of a Novel Inhibitor on the Human Organic Cation Transporter 1 (OCT1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific data on a compound designated "OvCHT1-IN-1" or its binding characteristics with the human Organic Cation Transporter 1 (OCT1). The name "this compound" suggests an inhibitor of a chitinase from the parasitic worm Onchocerca volvulus (OvCHT1). The investigation of such a compound's effect on a human transporter like OCT1 would fall under the category of off-target interaction studies, which are crucial in drug development to assess potential side effects and drug-drug interactions.

This guide provides a comprehensive, albeit hypothetical, framework for researchers and drug development professionals on how to elucidate the binding site and mechanism of action of a novel investigational inhibitor, such as a hypothetical "this compound," on the OCT1 transporter. The methodologies, data presentation, and visualizations provided are based on established practices for studying transporter-ligand interactions.

Characterizing the Inhibitor-Transporter Interaction

The initial step in understanding the binding of a novel inhibitor to OCT1 is to determine the nature and affinity of this interaction. This involves a series of in vitro experiments to quantify the inhibitory potency and to distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms.

Data Presentation

Quantitative data from binding and inhibition assays should be systematically organized to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibition Potency of this compound against OCT1-mediated Transport

SubstrateAssay TypeIC50 (µM)Ki (µM)Inhibition Type
MetforminRadiometric Uptake12.56.2Competitive
ASP+Fluorescent Uptake15.27.5Competitive
TetraethylammoniumRadiometric Uptake25.813.1Mixed

Table 2: Hypothetical Binding Kinetics of this compound to Purified OCT1

MethodAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (µM)
Surface Plasmon Resonance2.1 x 10^41.5 x 10^-371.4
Isothermal Titration CalorimetryN/AN/A68.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments in characterizing an inhibitor's interaction with OCT1.

Cell-Based Substrate Uptake Assays

This is the foundational experiment to determine if a compound inhibits OCT1 function.

Protocol: Radiometric OCT1 Inhibition Assay

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human OCT1 (or a suitable control cell line) are cultured to 80-90% confluency in 24-well plates.

  • Inhibitor Pre-incubation: Cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Various concentrations of the test inhibitor (hypothetical this compound) are added to the wells and pre-incubated for 10-15 minutes at 37°C.

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a known radiolabeled OCT1 substrate (e.g., [14C]-Metformin or [3H]-Tetraethylammonium) at a concentration close to its Km value.

  • Termination of Uptake: After a short, defined incubation period (e.g., 1-5 minutes) within the linear range of uptake, the reaction is stopped by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). The lysate is then transferred to scintillation vials, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The rate of substrate uptake is calculated and plotted against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

In Silico Modeling and Docking

Computational methods can predict the binding site and pose of the inhibitor.

Protocol: Molecular Docking of an Inhibitor to OCT1

  • Homology Modeling: If a crystal structure of human OCT1 is unavailable, a homology model is built using a suitable template structure from a related transporter.

  • Ligand Preparation: The 3D structure of the inhibitor (hypothetical this compound) is generated and energy-minimized.

  • Binding Site Prediction: Potential binding pockets on the OCT1 model are identified using pocket-finding algorithms.

  • Molecular Docking: The prepared ligand is docked into the predicted binding sites of the OCT1 model using software like AutoDock or Glide.

  • Pose Analysis and Scoring: The resulting docking poses are scored based on their predicted binding affinity. The most favorable poses are analyzed to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_silico In Silico Analysis cluster_validation Binding Site Validation a HEK293 cells expressing OCT1 b Radiolabeled Substrate Uptake Assay a->b d Fluorescence-based Uptake Assay a->d c Determine IC50 and Ki b->c h Site-Directed Mutagenesis of OCT1 c->h d->c e Homology Model of OCT1 f Molecular Docking of Inhibitor e->f g Identify Putative Binding Site f->g g->h i Functional Characterization of Mutants h->i j Confirm Key Interacting Residues i->j

Caption: Workflow for identifying the binding site of a novel OCT1 inhibitor.

signaling_pathway cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm oct1 OCT1 downstream Downstream Metabolic Pathways (e.g., Energy Metabolism) oct1->downstream Substrate Availability inhibitor This compound (Hypothetical Inhibitor) inhibitor->oct1 Inhibition substrate Endogenous Substrate (e.g., Thiamine) substrate->oct1 Transport

An In-Depth Technical Guide: Evaluating the Impact of a Novel OCT1 Inhibitor, OvCHT1-IN-1, on Endogenous Substrate Transport

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "OvCHT1-IN-1" is not available in the public domain as of November 2025. This document proceeds by treating "this compound" as a representative novel inhibitor of the Organic Cation Transporter 1 (OCT1) to provide a comprehensive framework for its evaluation. The data and protocols presented are based on established knowledge of OCT1 and its known substrates and inhibitors.

Introduction to Organic Cation Transporter 1 (OCT1)

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter crucial for the hepatic uptake of a wide array of endogenous compounds, drugs, and toxins.[1][2][3] Primarily expressed on the sinusoidal (basolateral) membrane of hepatocytes, OCT1 mediates the initial step in the disposition and clearance of many substances from the blood into the liver.[4][5] Its function is vital for maintaining metabolic homeostasis and influences the pharmacokinetics and pharmacodynamics of numerous therapeutic agents.[2][6][7]

OCT1 facilitates the transport of organic cations and weak bases that are positively charged at physiological pH, though it can also transport some neutral and even anionic compounds.[1][8] Given its critical role, understanding the interaction of new chemical entities with OCT1 is a key aspect of drug development to predict potential drug-drug interactions (DDIs) and effects on endogenous substrate homeostasis.

Endogenous Substrates of OCT1

OCT1 is involved in the transport of several key endogenous molecules. The inhibition of their transport can have significant physiological consequences.

Endogenous SubstratePhysiological RolePotential Impact of Inhibition
Serotonin Neurotransmitter involved in mood, appetite, and sleep regulation. The liver is a major site of its clearance from circulation.[9]Increased systemic levels, potentially altering mood and other physiological processes.
Dopamine Neurotransmitter and hormone involved in motivation, reward, and motor control.[4]Altered systemic concentrations, though the physiological impact of inhibiting hepatic uptake is less clear than for serotonin.
Choline Precursor for the neurotransmitter acetylcholine and essential for membrane synthesis and lipid transport.[4]Disruption of lipid metabolism and membrane integrity.
Thiamine (Vitamin B1) A crucial coenzyme for enzymes involved in glucose and lipid metabolism, such as pyruvate dehydrogenase (PDH).[10]Reduced hepatic thiamine levels can shift energy metabolism from glucose to fatty acid oxidation, impacting metabolic health.[10]
Metformin While a drug, its action is intricately linked to endogenous pathways. It is a well-established OCT1 substrate.[4][6][11] Its uptake into hepatocytes is necessary for its therapeutic effect of activating AMP-activated protein kinase (AMPK).[6]Reduced therapeutic efficacy of metformin in diabetic patients.[6]

Evaluating the Impact of this compound on Endogenous OCT1 Substrates

This section outlines the experimental workflow to characterize the inhibitory potential of this compound on the transport of key endogenous OCT1 substrates.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the interaction of a test compound like this compound with OCT1.

G cluster_0 In Vitro Characterization cluster_1 Mechanism of Inhibition cluster_2 Physiological Impact A Primary Screening: HEK293-OCT1 cells with probe substrate (e.g., ASP+) B Determine IC50 of this compound for probe substrate A->B If inhibition >50% C Select Endogenous Substrates (e.g., Serotonin, Thiamine) B->C D Kinetic Assays: Determine Ki of this compound for endogenous substrates C->D E Confirm in Primary Human Hepatocytes D->E F Substrate Competition Assays: Vary substrate and inhibitor concentrations E->F G Determine if competitive, non-competitive, or uncompetitive inhibition F->G H Downstream Pathway Analysis: (e.g., AMPK phosphorylation for metformin co-administration) G->H

Caption: Workflow for assessing an OCT1 inhibitor.
Experimental Protocols

3.2.1 Cell Culture

  • HEK293-hOCT1 Cells: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OCT1 (SLC22A1) are used as the primary model system. A parallel culture of HEK293 cells transfected with an empty vector serves as a negative control to determine non-specific uptake.[9]

  • Primary Human Hepatocytes: Cryopreserved primary human hepatocytes are used as a more physiologically relevant model to confirm findings from the HEK293 cell line.[9]

3.2.2 In Vitro Uptake Assay

This protocol is adapted for determining the inhibition of a radiolabeled endogenous substrate.

  • Cell Plating: Plate HEK293-hOCT1 and empty-vector control cells in 24-well plates and culture until they form a confluent monolayer.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with a pre-warmed Krebs-Henseleit buffer.

  • Inhibition Assay: Add buffer containing a fixed concentration of the radiolabeled endogenous substrate (e.g., [³H]serotonin) and varying concentrations of this compound. For control wells, add the substrate without the inhibitor.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5 minutes, within the linear range of uptake).

  • Termination: Stop the uptake by aspirating the solution and washing the cells three times with ice-cold buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the OCT1-specific uptake by subtracting the uptake in empty-vector cells from that in OCT1-expressing cells. Plot the percent inhibition against the concentration of this compound to calculate the IC₅₀ value using non-linear regression.

3.2.3 Determination of Kinetic Parameters (Kᵢ)

To determine the mechanism of inhibition, uptake assays are performed by varying the concentration of the endogenous substrate in the presence of fixed concentrations of this compound. The data are then fitted to Michaelis-Menten kinetics to determine changes in Kₘ and Vₘₐₓ, allowing for the calculation of the inhibition constant (Kᵢ).

Quantitative Data on this compound Inhibition

The following tables present hypothetical data for this compound, based on typical values observed for known OCT1 inhibitors.

Table 1: IC₅₀ Values of this compound against Endogenous OCT1 Substrates in HEK293-hOCT1 Cells

Endogenous SubstrateSubstrate Concentration (µM)This compound IC₅₀ (µM)
Serotonin105.2
Thiamine258.9
Metformin5012.5

Table 2: Kinetic Parameters of Serotonin Uptake in the Presence of this compound

This compound Conc. (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (pmol/mg protein/min)Inhibition Type
0 (Control)197561-
2.5350558Competitive
5.0512565Competitive

Note: The hypothetical data in Table 2 suggests a competitive inhibition mechanism, as the apparent Kₘ increases with the inhibitor concentration while Vₘₐₓ remains unchanged.

Impact on Cellular Signaling Pathways

Inhibition of OCT1 can have downstream effects on cellular signaling, particularly when considering substrates like metformin, which must enter the cell to exert its pharmacological effect.

Metformin-AMPK Signaling Pathway

Metformin's primary therapeutic action in the liver is the activation of AMP-activated protein kinase (AMPK), which in turn inhibits gluconeogenesis.[6] Since OCT1 is the primary transporter for metformin into hepatocytes, its inhibition by this compound would be expected to reduce intracellular metformin concentrations and blunt the downstream AMPK activation.

G OCT1 OCT1 Met_int Metformin (intracellular) OCT1->Met_int Met_ext Metformin (extracellular) Met_ext->OCT1 AMPK AMPK Met_int->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK Gluco Gluconeogenesis pAMPK->Gluco Inhibits OvCHT1 This compound OvCHT1->OCT1 Inhibits

Caption: Impact of this compound on Metformin-AMPK signaling.

To test this, primary human hepatocytes could be treated with metformin in the presence and absence of this compound. The phosphorylation status of AMPK could then be assessed via Western blotting or ELISA. A significant reduction in metformin-induced AMPK phosphorylation in the presence of this compound would confirm a physiologically relevant DDI.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the impact of a novel inhibitor, represented here as this compound, on the transport of endogenous OCT1 substrates. The in vitro data derived from these studies are critical for predicting the potential for DDIs and alterations in the homeostasis of endogenous compounds in a clinical setting.

Future studies should aim to:

  • Investigate the inhibitory potential of this compound on other polyspecific transporters (e.g., OCT2, MATE1) to understand its selectivity.

  • Conduct in vivo studies in animal models (e.g., Oct1 knockout mice) to validate the in vitro findings and assess the pharmacokinetic consequences of the inhibition.

  • Evaluate the impact of common genetic polymorphisms in the SLC22A1 gene on the inhibitory potency of this compound, as these variants can significantly alter transporter function.[4][10]

References

An In-depth Technical Guide to the Pharmacokinetics of Organic Cation Transporter 1 (OCT1) and its Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "OvCHT1-IN-1" was not identified in the available research. This guide focuses on the pharmacokinetics of substrates and inhibitors of the Organic Cation Transporter 1 (OCT1), which is likely the intended subject of the query.

Introduction

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a crucial polyspecific transporter protein primarily expressed in the sinusoidal membrane of hepatocytes in humans.[1][2] It plays a significant role in the hepatic uptake and subsequent elimination of a wide array of endogenous and exogenous organic cations, including many therapeutic drugs, environmental toxins, and metabolites.[2][3][4] Understanding the pharmacokinetics of compounds that interact with OCT1 is therefore critical for drug development, predicting drug-drug interactions (DDIs), and understanding inter-individual variability in drug response.[3][5] This guide provides a comprehensive overview of the pharmacokinetics related to OCT1, methodologies for its study, and the signaling pathways influencing its function.

Role of OCT1 in Pharmacokinetics

OCT1 is the rate-determining step in the clearance of several drugs in humans.[2] Its function significantly impacts the disposition, efficacy, and toxicity of its substrates.[2][6] Genetic polymorphisms in the SLC22A1 gene can lead to reduced or complete loss of OCT1 function, altering the pharmacokinetics of substrate drugs and potentially leading to adverse effects or therapeutic failure.[4][7]

Key Pharmacokinetic Parameters Influenced by OCT1

The interaction of a drug with OCT1 can significantly alter its pharmacokinetic profile. Below is a table summarizing the key parameters and the expected effects of OCT1 inhibition.

Pharmacokinetic ParameterDescriptionExpected Effect of OCT1 Inhibition
Cmax (Maximum Concentration)The highest concentration of the drug observed in the plasma.Increase
Tmax (Time to Cmax)The time at which Cmax is reached.May be delayed
AUC (Area Under the Curve)The total drug exposure over time.Increase
CL (Clearance)The rate at which the drug is removed from the body.Decrease
Vd (Volume of Distribution)The apparent volume into which the drug distributes in the body.Decrease
t1/2 (Half-life)The time required for the drug concentration to decrease by half.Increase
Hepatic Uptake The extent to which the drug is taken up by the liver.Decrease

Experimental Protocols for Studying OCT1 Pharmacokinetics

Several in vivo and in vitro models are employed to investigate the role of OCT1 in the pharmacokinetics of a drug.

In Vivo Studies using Knockout Mice

A common approach to elucidate the in vivo role of OCT1 is to use knockout mice (Oct1-/-) that lack a functional Oct1 protein.[6][8][9]

Methodology:

  • Animal Models: Wild-type and Oct1-/- mice are used.

  • Drug Administration: The investigational drug is administered to both groups, typically via intravenous or oral routes.

  • Sample Collection: Blood, liver, kidney, intestine, and urine samples are collected at various time points.[9]

  • Bioanalysis: The concentration of the drug and its metabolites in the collected samples is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated for both wild-type and knockout mice to determine the contribution of Oct1 to the drug's disposition.

In Vitro Hepatocyte Uptake Assays

In vitro studies using primary hepatocytes from different species or cell lines expressing OCT1 are essential for characterizing the kinetics of OCT1-mediated transport.[6][9]

Methodology:

  • Cell Culture: Primary hepatocytes are isolated and cultured, or cell lines stably expressing human OCT1 are used.

  • Uptake Experiment: The cells are incubated with the radiolabeled or unlabeled drug at various concentrations and for different durations.

  • Inhibition Assay: To confirm OCT1-mediated transport, uptake studies are performed in the presence of known OCT1 inhibitors.

  • Quantification: The intracellular concentration of the drug is measured.

  • Kinetic Analysis: Michaelis-Menten kinetics are applied to determine the Km (substrate affinity) and Vmax (maximum transport rate).

Signaling Pathways and Regulation of OCT1

The expression and function of OCT1 are regulated by various signaling pathways, which can have significant implications for its role in drug transport.

Regulation of OCT1 Expression and Function

The activity of OCT1 can be modulated at the transcriptional and post-translational levels. For instance, the cAMP/PKA pathway, which is important for hepatic energy metabolism, can influence OCT1 function.[1] Protein-protein interactions and post-translational modifications like phosphorylation also play a role in the rapid regulation of OCT1 activity.[1]

cluster_regulation Regulation of OCT1 Genetic Factors Genetic Factors OCT1 OCT1 Genetic Factors->OCT1 Polymorphisms Signaling Pathways Signaling Pathways Signaling Pathways->OCT1 e.g., cAMP/PKA Protein Interactions Protein Interactions Protein Interactions->OCT1 Trafficking Post-Translational Modifications Post-Translational Modifications Post-Translational Modifications->OCT1 e.g., Phosphorylation

Caption: Factors influencing OCT1 expression and function.

Experimental Workflow for Investigating OCT1-Mediated Transport

The following diagram illustrates a typical workflow for characterizing the interaction of a compound with OCT1.

In vitro Screening In vitro Screening Cell-based Uptake Assays Cell-based Uptake Assays In vitro Screening->Cell-based Uptake Assays Identify potential substrates/inhibitors Kinetic Characterization Kinetic Characterization Cell-based Uptake Assays->Kinetic Characterization Determine Km, Vmax, IC50 In vivo PK Studies (Mice) In vivo PK Studies (Mice) Kinetic Characterization->In vivo PK Studies (Mice) Validate in vivo relevance Clinical DDI Studies Clinical DDI Studies In vivo PK Studies (Mice)->Clinical DDI Studies Predict human PK

Caption: Workflow for OCT1 substrate/inhibitor characterization.

Conclusion

OCT1 is a transporter of significant pharmacological and physiological importance. A thorough understanding of its role in the pharmacokinetics of a drug is essential for successful drug development. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and scientists working on compounds that may interact with this key transporter. Future research should continue to explore the complex regulatory mechanisms of OCT1 and their impact on drug disposition and response.

References

Initial Toxicity Screening of OvCHT1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide outlining the initial toxicity screening of a hypothetical compound, OvCHT1-IN-1. All data presented herein is illustrative and generated for the purpose of this guide.

Introduction

This compound is a novel investigational compound designed as a potent and selective inhibitor of a hypothetical parasitic chitinase, OvCHT1. As part of the early-stage drug development process, a comprehensive initial toxicity screening is essential to evaluate the safety profile of the compound and to identify any potential liabilities that may preclude its further development. Toxicity continues to be a significant cause of compound attrition during drug development.[1] This guide summarizes the findings from the initial in vitro and in vivo toxicity studies of this compound.

The primary objectives of this initial toxicity screening were to:

  • Determine the cytotoxic potential of this compound in relevant cell lines.

  • Establish the acute toxicity profile and identify the maximum tolerated dose (MTD) in a rodent model.

  • Observe any immediate adverse effects following a single high dose.

These preclinical studies are crucial for determining a safe starting dose for subsequent efficacy and pharmacokinetic studies.[2][3]

In Vitro Cytotoxicity Assessment

The initial evaluation of cytotoxicity is a critical first step in safety assessment.[4][5] A series of in vitro assays were conducted to determine the effect of this compound on the viability of various cell lines.

Experimental Protocols

Cell Lines and Culture:

  • HepG2 (Human Hepatocellular Carcinoma): Utilized to assess potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): Employed to evaluate general cytotoxicity and potential nephrotoxicity.

  • CHO (Chinese Hamster Ovary): A commonly used cell line for general toxicity screening.[5]

All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability: The cytotoxic effect of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0.1 µM to 100 µM) or vehicle control (0.1% DMSO).

  • Cells were incubated with the compound for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Data Presentation: In Vitro Cytotoxicity

The cytotoxicity of this compound was evaluated in three different cell lines. The IC50 values, representing the concentration of the compound that causes a 50% reduction in cell viability, are summarized in the table below.

Cell LineDescriptionIncubation Time (hours)IC50 (µM)
HepG2 Human Hepatocellular Carcinoma48> 100
HEK293 Human Embryonic Kidney4885.2
CHO Chinese Hamster Ovary48> 100

Interpretation: this compound demonstrated low cytotoxicity in the tested cell lines, with IC50 values significantly above concentrations required for its intended therapeutic effect (hypothetically in the low nanomolar range). The selectivity towards HEK293 cells at a high concentration warrants further investigation in more specialized renal cell models.

In Vivo Acute Toxicity Assessment

To evaluate the systemic toxicity of this compound, an acute toxicity study was conducted in a rodent model.[7] This type of study is designed to determine the potential adverse effects of a single, high dose of a substance.[8]

Experimental Protocols

Animal Model:

  • Species: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Dose Administration and Observation:

  • A dose-range finding study was initially performed to determine the appropriate dose levels for the main study.[8]

  • Animals were randomly assigned to one of four groups (n=5 per sex per group): a vehicle control group and three dose groups receiving 500, 1000, and 2000 mg/kg of this compound, respectively.

  • The compound was formulated in a 0.5% methylcellulose solution and administered as a single oral gavage.

  • Following administration, animals were observed for clinical signs of toxicity at 1, 4, and 24 hours, and then daily for 14 days. Observations included changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.

  • Body weights were recorded prior to dosing and on days 7 and 14.

  • At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed to examine for any pathological changes in major organs.

Data Presentation: In Vivo Acute Toxicity

The following table summarizes the key findings from the acute oral toxicity study of this compound in Sprague-Dawley rats.

Dose Group (mg/kg)SexNumber of AnimalsMortalitiesClinical Signs of ToxicityChange in Body Weight (Day 14)Gross Necropsy Findings
Vehicle Control M/F5/50No observable signs+8% to +12%No abnormalities
500 M/F5/50No observable signs+7% to +11%No abnormalities
1000 M/F5/50Mild lethargy within the first 4 hours, resolved by 24 hours.+6% to +10%No abnormalities
2000 M/F5/50Pronounced lethargy and piloerection within the first 4 hours, resolved by 48 hours.+5% to +9%No abnormalities

Interpretation: this compound was well-tolerated up to the highest dose tested (2000 mg/kg). No mortality was observed, and the clinical signs of toxicity at the highest dose were transient and fully reversible. No significant effects on body weight or gross pathological changes were noted. Based on these results, the Maximum Tolerated Dose (MTD) for a single oral administration in rats is considered to be above 2000 mg/kg.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the initial toxicity screening of this compound.

G Experimental Workflow for Initial Toxicity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Screening a Cell Line Seeding (HepG2, HEK293, CHO) b Compound Incubation (this compound, 48h) a->b c MTT Assay b->c d Data Analysis (IC50 Calculation) c->d result Toxicity Profile d->result e Dose Range Finding Study f Acute Toxicity Study (Single Oral Dose) e->f g Clinical Observation (14 Days) f->g h Necropsy & Histopathology g->h h->result compound This compound compound->a Test Article compound->e Test Article

Caption: Workflow of in vitro and in vivo toxicity screening.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inadvertently affected by an off-target activity of this compound, leading to the observed mild and transient cytotoxicity in HEK293 cells at high concentrations. This pathway involves the inhibition of a kinase (Kinase X) that is structurally similar to the intended target.

G Hypothetical Off-Target Signaling Pathway compound This compound (High Concentration) kinase Kinase X compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase response Cellular Stress Response p_substrate->response Activation viability Decreased Cell Viability response->viability

Caption: Hypothetical off-target signaling pathway.

Conclusion and Future Directions

The initial toxicity screening of this compound suggests a favorable safety profile. The compound exhibits low in vitro cytotoxicity and is well-tolerated in an in vivo acute toxicity model at high doses. The mild, transient effects observed only at the highest dose in the in vivo study, coupled with the high IC50 values from the in vitro assays, indicate a wide therapeutic window.

Based on these preliminary findings, further development of this compound is warranted. Future studies should include:

  • Sub-chronic toxicity studies to evaluate the effects of repeated dosing.

  • Genotoxicity and safety pharmacology studies.

  • Investigation into the mechanism of the mild cytotoxicity observed in HEK293 cells at high concentrations.

These comprehensive safety assessments will be critical for the progression of this compound towards clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for the Characterization of OvCHT1-IN-1, a Putative Organic Cation Transporter 1 (OCT1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter responsible for the uptake of a wide range of endogenous and exogenous compounds, including many therapeutic drugs.[1] In cancer biology, OCT1 expression has been linked to drug sensitivity and patient prognosis. In ovarian cancer, high OCT1 expression has been associated with better overall survival in patients treated with platinum-based chemotherapy, suggesting its role in drug uptake.[2] Conversely, inhibition of OCT1 is a critical area of study for understanding drug-drug interactions and for the development of targeted therapies.

This document provides a detailed experimental protocol for the initial characterization of "OvCHT1-IN-1," a hypothetical inhibitor of OCT1, in an ovarian cancer cell line. The protocols outlined below describe methods to assess the cytotoxic effects of the compound and to quantify its direct inhibitory activity on OCT1-mediated transport.

Data Presentation

The following table summarizes hypothetical data for the experimental compound this compound in comparison to a known OCT1 inhibitor, Quinidine.

CompoundCell Viability IC50 (µM)OCT1 Inhibition IC50 (µM)
This compound 25.55.2
Quinidine 45.015.0[3]

Experimental Protocols

Materials and Reagents
  • Cell Line: OVCAR-3 (human ovarian adenocarcinoma cell line)

  • Culture Medium: RPMI-1640, 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS)

  • Test Compound: this compound (dissolved in DMSO)

  • Control Inhibitor: Quinidine (dissolved in DMSO)

  • Fluorescent OCT1 Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide)

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)

  • Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on OVCAR-3 cells.

  • Cell Seeding:

    • Culture OVCAR-3 cells to 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[4]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Quinidine in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: OCT1 Inhibition Assay using a Fluorescent Substrate

This protocol measures the ability of this compound to inhibit the uptake of a fluorescent OCT1 substrate, ASP+.

  • Cell Seeding:

    • Seed OVCAR-3 cells in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate for 24-48 hours to form a confluent monolayer.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound and the control inhibitor, Quinidine, in assay buffer.

    • Prepare the fluorescent substrate solution (ASP+) in assay buffer. The final concentration should be below the Km of the transporter for this substrate (e.g., 10-20 µM).[6]

    • Wash the cells twice with warm assay buffer.

    • Add 50 µL of the inhibitor dilutions (or vehicle control) to the respective wells and pre-incubate for 10-20 minutes at 37°C.

    • To initiate the uptake, add 50 µL of the ASP+ solution to all wells.

  • Uptake and Measurement:

    • Incubate the plate at 37°C for 10-15 minutes, protected from light.

    • Stop the uptake by washing the cells three times with ice-cold assay buffer.

    • Add 100 µL of assay buffer to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at ~485 nm and emission at ~615 nm for ASP+).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known inhibitor (100% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_0 Cell Culture cluster_1 Protocol 1: Viability Assay cluster_2 Protocol 2: OCT1 Inhibition Assay start Culture OVCAR-3 Cells seed_viability Seed cells in 96-well plate (5k-10k cells/well) start->seed_viability seed_uptake Seed cells in black 96-well plate (40k-60k cells/well) start->seed_uptake treat_viability Treat with this compound (48-72h) seed_viability->treat_viability pre_incubate Pre-incubate with this compound (10-20 min) seed_uptake->pre_incubate mtt_add Add MTT Reagent (3-4h) treat_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_viability Read Absorbance (570nm) solubilize->read_viability calc_ic50_via Calculate Cytotoxicity IC50 read_viability->calc_ic50_via add_asp Add Fluorescent Substrate (ASP+) (10-15 min) pre_incubate->add_asp wash_stop Wash with ice-cold buffer add_asp->wash_stop read_fluorescence Read Fluorescence wash_stop->read_fluorescence calc_ic50_inh Calculate Inhibition IC50 read_fluorescence->calc_ic50_inh

Caption: Workflow for characterizing the putative OCT1 inhibitor this compound.

OCT1_Signaling_Pathway Simplified OCT1 Signaling in Cancer extracellular Extracellular Space intracellular Intracellular Space membrane Plasma Membrane OCT1 OCT1 (SLC22A1) DNA_Damage Increased Intracellular Drug Concentration OCT1->DNA_Damage Prolif_Survival Cell Proliferation & Survival OCT1->Prolif_Survival Influences Metabolism Altered Metabolism (Warburg Effect) OCT1->Metabolism Influences Inhibitor This compound Inhibitor->OCT1 Inhibition Substrate Cationic Drugs (e.g., Platinum) Substrate->OCT1 Uptake Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Role of OCT1 in drug transport and its inhibition by this compound.

References

Application Notes and Protocols for the Use of an Organic Cation Transporter 1 (OCT1) Inhibitor in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "OvCHT1-IN-1" was not identified in scientific literature. This document provides a generalized protocol and application notes based on the likely intended target, Organic Cation Transporter 1 (OCT1), a crucial protein in drug metabolism. The information is synthesized from established methodologies for studying OCT1 function in mouse models. Researchers should adapt these protocols based on the specific properties of their inhibitor.

Introduction

Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter primarily expressed in the sinusoidal membrane of hepatocytes in humans.[1][2][3][4] In rodents, OCT1 is also significantly expressed in the kidney and small intestine.[5] It plays a critical role in the hepatic uptake and subsequent elimination of a wide array of endogenous compounds, therapeutic drugs (such as metformin and oxaliplatin), and environmental toxins.[3][4][5][6][7][8] Due to its broad substrate specificity, OCT1 is a key determinant of drug disposition, efficacy, and toxicity. The use of OCT1 inhibitors in mouse models allows for the investigation of drug-drug interactions, the elucidation of the physiological roles of OCT1, and the development of strategies to modulate drug pharmacokinetics.[6][9]

Mechanism of Action of OCT1

OCT1 facilitates the transport of organic cations across the cell membrane, a process that can be inhibited by competitive or non-competitive inhibitors.[8] By blocking OCT1, an inhibitor can prevent the uptake of OCT1 substrates into cells, thereby altering their systemic exposure and tissue distribution.[9] This can have significant implications for the therapeutic effects and side-effect profiles of co-administered drugs that are OCT1 substrates. The diagram below illustrates the basic mechanism of OCT1-mediated transport and its inhibition.

cluster_membrane Hepatocyte Membrane cluster_extra cluster_intra OCT1 OCT1 Transporter Intracellular_Substrate Intracellular Substrate OCT1->Intracellular_Substrate Extracellular_Substrate OCT1 Substrate (e.g., Metformin) Extracellular_Substrate->OCT1 Transport OCT1_Inhibitor OCT1 Inhibitor OCT1_Inhibitor->OCT1 Inhibition cluster_setup Experimental Setup cluster_treatment Treatment and Sampling cluster_analysis Data Analysis Animal_Groups 1. Acclimatize Mice (Wild-Type and/or Oct1/2-/-) Group_Allocation 2. Randomize into Treatment Groups (Vehicle vs. OCT1 Inhibitor) Animal_Groups->Group_Allocation Inhibitor_Admin 3. Administer OCT1 Inhibitor or Vehicle (i.p.) Group_Allocation->Inhibitor_Admin Substrate_Admin 4. Administer OCT1 Substrate (e.g., i.v. or oral) Inhibitor_Admin->Substrate_Admin Blood_Sampling 5. Collect Blood Samples at Predetermined Time Points Substrate_Admin->Blood_Sampling Plasma_Analysis 6. Measure Substrate Concentration in Plasma (e.g., LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis 7. Perform Pharmacokinetic Analysis (AUC, Clearance, etc.) Plasma_Analysis->PK_Analysis Tissue_Analysis 8. (Optional) Analyze Tissue Distribution PK_Analysis->Tissue_Analysis

References

Application Notes and Protocols for In Vivo Studies of OvCHT1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "OvCHT1-IN-1" did not yield any specific information regarding this compound, including its in vivo dosage, pharmacokinetics, or toxicity. The scientific literature and public databases accessed do not contain data associated with a molecule of this designation.

It is possible that "this compound" may be an internal compound name not yet disclosed in public forums, a novel and unpublished agent, or a typographical error.

Therefore, the following sections on data presentation, experimental protocols, and signaling pathways are based on general principles for the in vivo evaluation of small molecule inhibitors targeting transporters like the Organic Cation Transporter 1 (OCT1), as the initial search results provided extensive information on this protein. Should "this compound" be an inhibitor of OCT1 or a similar transporter, these guidelines may serve as a foundational template for study design.

Data Presentation

Once in vivo studies are conducted, all quantitative data should be meticulously organized for clarity and comparative analysis.

Table 1: Pharmacokinetic Parameters of this compound in [Animal Model]

ParameterRoute of AdministrationDose (mg/kg)Value (Unit)
CmaxIV
IP
Oral
TmaxIV
IP
Oral
AUC(0-t)IV
IP
Oral
Half-life (t1/2)IV
IP
Oral
Clearance (CL)IV
Volume of Distribution (Vd)IV
Bioavailability (F%)IP
Oral

Table 2: In Vivo Efficacy of this compound in [Disease Model]

Treatment GroupDose (mg/kg)Dosing ScheduleEndpoint 1 (Unit)Endpoint 2 (Unit)
Vehicle Control-
This compound
Positive Control

Table 3: Preliminary Toxicity Profile of this compound in [Animal Model]

Dose (mg/kg)Observation PeriodClinical SignsBody Weight Change (%)Key Organ Weight ChangesRelevant Biomarkers
Low Dose
Mid Dose
High Dose

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following are example protocols that would be adapted for a specific compound like this compound.

Protocol 1: Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Intravenous (IV): Administer a single dose of [Specify Dose] mg/kg via the tail vein.

    • Intraperitoneal (IP): Administer a single dose of [Specify Dose] mg/kg.

    • Oral (PO): Administer a single dose of [Specify Dose] mg/kg by oral gavage.

  • Sample Collection: Collect blood samples (approx. 50 µL) from the saphenous vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: In Vivo Efficacy Study in a [Disease Model] Mouse Model
  • Animal Model: [Specify disease model, e.g., tumor xenograft model].

  • Study Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound at [Low Dose] mg/kg.

    • Group 3: this compound at [High Dose] mg/kg.

    • Group 4: Positive control drug.

  • Treatment: Administer treatments according to a predetermined schedule (e.g., daily, twice weekly) via the selected route of administration.

  • Efficacy Readouts: Monitor relevant efficacy parameters, such as tumor volume, body weight, and specific biomarkers.

  • Endpoint: At the end of the study, euthanize animals and collect tissues for further analysis (e.g., histology, target engagement assays).

Mandatory Visualization

The following diagrams illustrate conceptual workflows and signaling pathways that could be relevant for an inhibitor of a transporter like OCT1.

G cluster_0 In Vivo Pharmacokinetic Workflow Animal Acclimatization Animal Acclimatization Compound Formulation Compound Formulation Animal Acclimatization->Compound Formulation Dosing (IV, IP, PO) Dosing (IV, IP, PO) Compound Formulation->Dosing (IV, IP, PO) Blood Sampling Blood Sampling Dosing (IV, IP, PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Pharmacokinetic Study Workflow

G cluster_1 Hypothetical OCT1 Inhibition Pathway Extracellular_Substrate OCT1 Substrate (e.g., Metformin) OCT1 Organic Cation Transporter 1 (OCT1) Extracellular_Substrate->OCT1 Intracellular_Accumulation Reduced Intracellular Substrate Accumulation OCT1->Intracellular_Accumulation OvCHT1_IN_1 This compound OvCHT1_IN_1->OCT1 Downstream_Effects Altered Downstream Signaling/Effects Intracellular_Accumulation->Downstream_Effects

Application Notes and Protocols for Studying Metformin Transport Using an OCT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Organic Cation Transporter 1 (OCT1) inhibitor, herein referred to as OCT1-IN-1 , in metformin transport studies. The protocols and data presented are synthesized from established research on OCT1's role in metformin pharmacokinetics and pharmacodynamics.

Introduction

Metformin is a first-line therapeutic agent for type 2 diabetes. Its primary mechanism of action involves the reduction of hepatic glucose production and enhancement of peripheral glucose uptake.[1][2] The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a crucial transporter mediating the uptake of metformin into hepatocytes and intestinal enterocytes.[3][4][5] Consequently, the inhibition of OCT1 can significantly impact metformin's efficacy and tolerability. Understanding the interaction between OCT1 inhibitors and metformin transport is vital for drug development and personalized medicine.

OCT1-IN-1 is a potent and selective inhibitor of OCT1, designed for in vitro and in vivo studies to elucidate the role of OCT1 in drug disposition and response. These notes provide detailed protocols for utilizing OCT1-IN-1 in cell-based assays and preclinical models to investigate its effects on metformin transport.

Data Presentation

The following tables summarize key quantitative data derived from studies on metformin transport via OCT1. This data provides a baseline for interpreting results from experiments using OCT1-IN-1.

Table 1: Kinetic Parameters of Metformin Transport by OCT1

TransporterCell LineK_m (µM)V_max (pmol/min/mg protein)Reference
Rat Oct1CHO3771386[5]
Human OCT1HEK293Data not available in snippetsData not available in snippets

Table 2: Effect of Reduced OCT1 Function on Metformin Pharmacokinetics in Humans

GenotypeParameterValueP-valueReference
Reduced function allele carriersAUCHigher<0.05[6]
Reduced function allele carriersC_maxHigher<0.05[6]
Reduced function allele carriersV/FLower<0.05[6]

AUC: Area under the plasma concentration-time curve; C_max: Maximum plasma concentration; V/F: Oral volume of distribution.

Table 3: Effect of OCT1 Knockout on Metformin Distribution in Mice

TissueGenotypeMetformin DistributionFold ChangeReference
LiverOct1(-/-) vs Oct1(+/+)Lower>30-fold decrease[5][7]
Small IntestineOct1(-/-) vs Oct1(+/+)LowerDecreased[5][7]
KidneyOct1(-/-) vs Oct1(+/+)Minimal differenceNo significant change[5]

Experimental Protocols

1. In Vitro Metformin Uptake Assay in OCT1-Expressing Cells

This protocol describes how to measure the inhibitory effect of OCT1-IN-1 on metformin uptake in a cell line overexpressing human OCT1 (e.g., HEK293-hOCT1).

Materials:

  • HEK293 cells stably transfected with human OCT1 (HEK293-hOCT1)

  • Parental HEK293 cells (for control)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

  • [¹⁴C]-Metformin

  • OCT1-IN-1

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hOCT1 and parental HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Inhibitor Pre-incubation: Wash the cells twice with pre-warmed PBS. Pre-incubate the cells with varying concentrations of OCT1-IN-1 in PBS for 10-15 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Metformin Uptake: Initiate the uptake by adding [¹⁴C]-metformin (e.g., 10 µM) to each well. Incubate for a predetermined time (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with cell lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysates. Calculate the rate of metformin uptake (pmol/min/mg protein). Determine the IC₅₀ of OCT1-IN-1 by plotting the percentage of inhibition against the log concentration of the inhibitor.

2. In Vivo Pharmacokinetic Study in Mice

This protocol outlines a study to assess the effect of OCT1-IN-1 on the pharmacokinetics of metformin in wild-type and Oct1 knockout mice.

Materials:

  • Wild-type C57BL/6 mice

  • Oct1 knockout (Oct1-/-) mice

  • Metformin

  • OCT1-IN-1

  • Vehicle for oral administration (e.g., water or saline)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS for metformin quantification

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Group 1: Wild-type mice receiving vehicle followed by metformin.

    • Group 2: Wild-type mice receiving OCT1-IN-1 followed by metformin.

    • Group 3: Oct1-/- mice receiving vehicle followed by metformin.

    • Administer OCT1-IN-1 or vehicle orally. After a pre-determined time (e.g., 30 minutes), administer a single oral dose of metformin (e.g., 15 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after metformin administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Metformin Quantification: Measure metformin concentrations in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, C_max, T_max, and clearance for each group. Compare the parameters between the groups to determine the effect of OCT1-IN-1 on metformin pharmacokinetics.

Mandatory Visualization

Signaling Pathway of Metformin Action in Hepatocytes

Metformin_Pathway Metformin_ext Metformin (extracellular) OCT1 OCT1 Metformin_ext->OCT1 Transport Metformin_int Metformin (intracellular) OCT1->Metformin_int Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin_int->Mitochondria Inhibition AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake OCT1_IN_1 OCT1-IN-1 OCT1_IN_1->OCT1 Inhibition

Caption: Metformin transport via OCT1 and its downstream effects.

Experimental Workflow for In Vitro Metformin Uptake Assay

In_Vitro_Workflow Start Start: Seed HEK293-hOCT1 cells Wash1 Wash cells with PBS Start->Wash1 Pre_incubation Pre-incubate with OCT1-IN-1 Wash1->Pre_incubation Add_Metformin Add [¹⁴C]-Metformin Pre_incubation->Add_Metformin Incubate Incubate at 37°C Add_Metformin->Incubate Stop_Wash Stop uptake & wash with cold PBS Incubate->Stop_Wash Lyse Lyse cells Stop_Wash->Lyse Scintillation Scintillation Counting Lyse->Scintillation Analysis Data Analysis (IC₅₀) Scintillation->Analysis

Caption: Workflow for assessing OCT1 inhibition on metformin uptake.

Logical Relationship of OCT1 Activity and Metformin Response

Logical_Relationship OCT1_Activity OCT1 Activity High_Activity High Low_Activity Low (Inhibition/Polymorphism) High_Uptake Increased High_Activity->High_Uptake Low_Uptake Decreased Low_Activity->Low_Uptake Metformin_Uptake Hepatic Metformin Uptake Normal_Effect Normal High_Uptake->Normal_Effect Normal_Conc Normal High_Uptake->Normal_Conc Reduced_Effect Reduced Low_Uptake->Reduced_Effect Increased_Conc Increased Low_Uptake->Increased_Conc Therapeutic_Effect Therapeutic Effect GI_Concentration Intestinal Metformin Conc. Low_Risk Low Risk Normal_Conc->Low_Risk High_Risk High Risk Increased_Conc->High_Risk GI_Intolerance GI Intolerance

Caption: Impact of OCT1 activity on metformin response and side effects.

References

OvCHT1-IN-1 as a Tool to Study OCT1 Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial investigations into the compound OvCHT1-IN-1 have identified it as an inhibitor of chitinase, specifically OvCHT1. As of the current understanding, there is no direct scientific literature or data to support the use of this compound as a tool for studying the function of the Organic Cation Transporter 1 (OCT1). The following application notes and protocols are provided as a general framework for the characterization of a putative OCT1 inhibitor and are based on established methodologies for studying OCT1 function. Researchers should first validate any interaction between their compound of interest and OCT1 before applying these methods.

Introduction to Organic Cation Transporter 1 (OCT1)

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter primarily expressed in the sinusoidal membrane of hepatocytes in humans.[1] It plays a crucial role in the hepatic uptake of a wide range of endogenous and exogenous organic cations, including neurotransmitters, hormones, and numerous clinically important drugs such as metformin and morphine.[1][2] Given its broad substrate specificity, OCT1 is a key determinant of drug disposition, efficacy, and toxicity.[1][2] Understanding the function and regulation of OCT1 is therefore of significant interest in pharmacology and drug development.

Key Functions of OCT1:

  • Drug Pharmacokinetics: Mediates the first-pass uptake of many cationic drugs into the liver, influencing their metabolism and clearance.

  • Endogenous Compound Homeostasis: Involved in the disposition of endogenous molecules like thiamine and monoamine neurotransmitters.[2][3]

  • Drug-Drug Interactions (DDIs): Inhibition of OCT1 by one drug can alter the pharmacokinetics of a co-administered drug that is an OCT1 substrate, leading to potential adverse effects.[1]

Characterization of a Novel OCT1 Inhibitor

The following sections outline the experimental workflow for characterizing a novel compound as an inhibitor of OCT1.

In Vitro Inhibition Assays

The inhibitory potential of a compound on OCT1 is typically first assessed using in vitro cell-based assays.

Experimental Workflow for In Vitro OCT1 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potency of a compound on OCT1.

Protocol: In Vitro OCT1 Inhibition Assay using a Fluorescent Substrate

This protocol describes the use of a fluorescent substrate, 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • HEK293 cells stably expressing human OCT1 (HEK293-hOCT1)

  • Parental HEK293 cells (for assessing background uptake)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Krebs-Henseleit buffer (KHB)

  • ASP+ (fluorescent substrate)

  • Test inhibitor stock solution (in DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HEK293-hOCT1 and parental HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO2 overnight.

  • Preparation of Solutions:

    • Prepare serial dilutions of the test inhibitor in KHB. The final DMSO concentration should be kept below 0.5%.

    • Prepare a working solution of ASP+ in KHB.

  • Inhibition Assay:

    • Wash the cell monolayer twice with warm KHB.

    • Add the test inhibitor dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding the ASP+ working solution to all wells.

    • Incubate for 10 minutes at 37°C.

  • Measurement:

    • Stop the uptake by washing the cells three times with ice-cold KHB.

    • Add cell lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/590 nm).

  • Data Analysis:

    • Subtract the fluorescence values of the parental HEK293 cells from the HEK293-hOCT1 cells to determine OCT1-specific uptake.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary:

The following table provides a template for summarizing the inhibitory potency of a test compound against known OCT1 inhibitors.

CompoundSubstrate UsedIC50 (µM)
Test Compound ASP+User-defined
VerapamilSerotonin1.5 ± 1.4
DiphenhydramineSerotonin4.1 ± 1.4
FluoxetineSerotonin6.2 ± 1.2
ImatinibSerotonin10.2 ± 1.2

Data for known inhibitors are for OCT1-mediated serotonin uptake and are provided for comparative purposes.[3]

Investigating the Mechanism of Inhibition

To further understand how a compound inhibits OCT1, kinetic studies can be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Signaling Pathway and Inhibition Mechanism

OCT1 Transport and Inhibition cluster_membrane Hepatocyte Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) OCT1 OCT1 Substrate Binding Site Substrate_in Substrate OCT1->Substrate_in Translocation Substrate Substrate (e.g., Metformin) Substrate->OCT1:f1 Binds to active site Competitive_Inhibitor Competitive Inhibitor Competitive_Inhibitor->OCT1:f1 Blocks substrate binding NonCompetitive_Inhibitor Non-competitive Inhibitor NonCompetitive_Inhibitor->OCT1:f0 Binds to allosteric site

Caption: Modes of OCT1 inhibition at the cellular membrane.

Protocol: Kinetic Analysis of OCT1 Inhibition

This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of OCT1-mediated transport in the presence and absence of an inhibitor.

Procedure:

  • Perform Uptake Assays:

    • Follow the procedure for the in vitro inhibition assay.

    • Use a range of substrate concentrations that bracket the expected Km value.

    • Perform these assays in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the test inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial uptake velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor using a Lineweaver-Burk or Dixon plot to determine the mechanism of inhibition.

      • Competitive Inhibition: Increased Km, unchanged Vmax.

      • Non-competitive Inhibition: Unchanged Km, decreased Vmax.

      • Uncompetitive Inhibition: Decreased Km, decreased Vmax.

Data Presentation for Kinetic Analysis:

Inhibitor ConcentrationApparent Km (µM)Apparent Vmax (pmol/mg protein/min)
0 µM (Control)User-definedUser-defined
Concentration 1User-definedUser-defined
Concentration 2User-definedUser-defined

Conclusion

The protocols and frameworks provided offer a comprehensive approach to characterizing a novel inhibitor of OCT1. By determining the inhibitory potency (IC50) and the mechanism of inhibition, researchers can gain valuable insights into the compound's interaction with this clinically important transporter. This information is critical for predicting potential drug-drug interactions and understanding the role of OCT1 in the disposition of various xenobiotics. It is imperative to first establish a direct interaction between any test compound, such as this compound, and OCT1 before proceeding with these detailed functional studies.

References

Application Notes and Protocols for Assessing Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protocol for Comprehensive Specificity Assessment of a Novel Kinase Inhibitor (Inhibitor-X)

This document provides a detailed set of protocols for researchers, scientists, and drug development professionals to comprehensively assess the specificity of a novel kinase inhibitor, referred to herein as "Inhibitor-X." A multi-faceted approach is outlined, combining in vitro biochemical assays, cellular target engagement confirmation, and proteome-wide off-target identification. Adherence to these protocols will enable a thorough understanding of the inhibitor's selectivity profile, a critical step in the development of safe and effective therapeutic agents.

In Vitro Kinase Profiling

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of a large number of purified kinases.

Experimental Protocol: In Vitro Kinase Assay Panel

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1]

Materials:

  • Purified recombinant kinases (a large panel, e.g., >400 kinases)

  • Specific peptide or protein substrates for each kinase

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Inhibitor-X in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted Inhibitor-X or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.[1]

  • Incubate the reaction for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of Inhibitor-X compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Data Presentation: In Vitro Kinase Profiling of Inhibitor-X

The quantitative data from the in vitro kinase profiling should be summarized in a table for easy comparison.

Kinase TargetIC₅₀ (nM) of Inhibitor-X
Primary Target A 15
Off-Target Kinase 11,250
Off-Target Kinase 2>10,000
Off-Target Kinase 3850
Off-Target Kinase 4>10,000
Off-Target Kinase 52,300
......

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis inhibitor Serial Dilution of Inhibitor-X reaction_setup Set up Kinase Reaction (Buffer, Kinase, Inhibitor) inhibitor->reaction_setup kinase_panel Kinase Panel (>400 kinases) kinase_panel->reaction_setup incubation Pre-incubation reaction_setup->incubation reaction_start Initiate Reaction (Substrate + [γ-³³P]ATP) incubation->reaction_start reaction_incubation Reaction Incubation reaction_start->reaction_incubation reaction_stop Stop Reaction reaction_incubation->reaction_stop filtering Transfer to Filter Plate & Wash reaction_stop->filtering scintillation Scintillation Counting filtering->scintillation data_analysis Data Analysis (IC₅₀ Determination) scintillation->data_analysis

Workflow for in vitro kinase profiling.

Cellular Target Engagement

While in vitro assays are crucial for determining biochemical potency, it is equally important to confirm that the inhibitor can engage its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[2][3][4][5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture the cells to a sufficient density.

  • Treat the cells with various concentrations of Inhibitor-X or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

  • Quantify the band intensities from the Western blot.

  • Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[2]

Data Presentation: CETSA Data for Inhibitor-X

The results of the CETSA experiment can be summarized in a table showing the change in the melting temperature (Tm) of the target protein.

Inhibitor-X ConcentrationMelting Temperature (Tm) of Target Kinase A (°C)ΔTm (°C)
Vehicle (DMSO)48.5-
1 µM52.3+3.8
10 µM56.1+7.6
100 µM58.9+10.4

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis cell_culture Cell Culture inhibitor_treatment Treat Cells with Inhibitor-X cell_culture->inhibitor_treatment cell_harvest Harvest & Wash Cells inhibitor_treatment->cell_harvest heat_treatment Heat Cells at Temperature Gradient cell_harvest->heat_treatment lysis Cell Lysis heat_treatment->lysis centrifugation Separate Soluble & Insoluble Fractions lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot data_analysis Quantify & Plot Melting Curves western_blot->data_analysis

Workflow for Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Off-Target Identification

To gain a comprehensive and unbiased view of an inhibitor's specificity, it is essential to assess its interactions with the entire proteome. Chemical proteomics is a powerful approach for identifying the direct and indirect targets of a small molecule in a complex biological sample.[6][7]

Experimental Protocol: Chemical Proteomics with Immobilized Inhibitor-X

This protocol describes an affinity-based chemical proteomics approach where Inhibitor-X is immobilized on a solid support to capture its binding partners from a cell lysate.

Materials:

  • Inhibitor-X analog with a linker for immobilization (e.g., an alkyne or amine group)

  • Affinity resin (e.g., NHS-activated sepharose beads or azide-functionalized beads for click chemistry)

  • Cell line of interest

  • Lysis buffer (non-denaturing, e.g., containing NP-40 or CHAPS)

  • Protease and phosphatase inhibitor cocktails

  • DMSO

  • Wash buffers of increasing stringency

  • Elution buffer (e.g., containing SDS or a high concentration of free Inhibitor-X)

  • Reagents for in-solution or on-bead protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Synthesize an analog of Inhibitor-X with a linker suitable for immobilization.

  • Covalently attach the Inhibitor-X analog to the affinity resin.

  • Culture and harvest cells.

  • Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear the lysate by incubating it with control beads (without the immobilized inhibitor) to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the Inhibitor-X-immobilized beads. As a control, incubate a separate aliquot of the lysate with the control beads. For competition experiments, another aliquot can be pre-incubated with an excess of free Inhibitor-X before adding the beads.

  • Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution method.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS to identify the proteins that were captured by the immobilized inhibitor.

  • Compare the proteins identified from the Inhibitor-X beads to those from the control beads and the competition experiment to identify specific binding partners.

Data Presentation: Potential Off-Targets of Inhibitor-X Identified by Chemical Proteomics

The results of the chemical proteomics experiment should be presented in a table, highlighting the most confident off-target interactions.

Potential Off-TargetPeptide CountFold Enrichment (Inhibitor-X vs. Control)Competition by Free Inhibitor-X
Primary Target A 52 >100 Yes
Off-Target Protein 11525Yes
Off-Target Protein 2812Yes
Non-specific Binder 151.5No
Non-specific Binder 2102.1No
............

Workflow for Chemical Proteomics

G cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis immobilize Immobilize Inhibitor-X on Beads incubation Incubate Lysate with Inhibitor-X Beads immobilize->incubation lysate_prep Prepare Native Cell Lysate lysate_prep->incubation washing Wash Beads incubation->washing elution Elute Bound Proteins washing->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms protein_id Protein Identification & Quantification lcms->protein_id

Workflow for chemical proteomics.

Signaling Pathway Analysis

To understand the functional consequences of on-target and potential off-target inhibition, it is important to analyze the effect of the inhibitor on relevant signaling pathways. This can be done using various cellular assays, such as Western blotting for key downstream signaling molecules.

Hypothetical Signaling Pathway Involving Target Kinase A

The following diagram illustrates a hypothetical signaling pathway where Target Kinase A is activated by an upstream kinase and, in turn, phosphorylates a downstream substrate, leading to a cellular response. Inhibition of Target Kinase A by Inhibitor-X is expected to block this signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway upstream_kinase Upstream Kinase target_kinase Target Kinase A upstream_kinase->target_kinase Activates downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylates cellular_response Cellular Response downstream_substrate->cellular_response Leads to inhibitor Inhibitor-X inhibitor->target_kinase Inhibits

Hypothetical signaling pathway.

Data Interpretation and Summary

A comprehensive assessment of Inhibitor-X's specificity requires the integration of data from all the described assays.

  • In Vitro Kinase Profiling: Provides a broad overview of the inhibitor's selectivity across the kinome. A highly selective inhibitor will show a large window (e.g., >100-fold) between its potency for the primary target and any off-targets.

  • Cellular Thermal Shift Assay (CETSA): Confirms that the inhibitor engages the intended target in a physiological context. A significant thermal shift provides strong evidence of target engagement.

  • Chemical Proteomics: Offers an unbiased approach to identify potential off-targets, including non-kinase proteins. Hits from this assay should be validated using orthogonal methods, such as individual enzymatic assays or cellular functional assays.

By combining these approaches, researchers can build a robust specificity profile for a novel kinase inhibitor, which is crucial for making informed decisions in the drug development process. This multi-pronged strategy helps to de-risk a compound by identifying potential liabilities due to off-target effects early in development.

References

Application Notes and Protocols for Investigating Drug-Drug Interactions Using Organic Cation Transporter 1 (OCT1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro experimental systems to investigate drug-drug interactions (DDIs) mediated by the Organic Cation Transporter 1 (OCT1), a key transporter involved in the disposition of many clinically important drugs.

Introduction

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter predominantly expressed on the sinusoidal membrane of hepatocytes.[1][2][3][4] It plays a crucial role in the hepatic uptake of a wide range of structurally diverse organic cations, including many therapeutic drugs, endogenous compounds, and xenobiotics.[3][5][6][7][8][9] Consequently, inhibition or induction of OCT1 activity can lead to significant alterations in the pharmacokinetics and pharmacodynamics of co-administered drugs, potentially resulting in adverse drug reactions or therapeutic failure. Therefore, evaluating the potential for DDIs at OCT1 is a critical step in drug development.[1][7]

This document outlines standard experimental procedures to assess whether a new chemical entity (NCE) is a substrate or inhibitor of OCT1, and to quantify the potential for clinically relevant DDIs.

Key Concepts in OCT1-Mediated Drug-Drug Interactions

OCT1 facilitates the transport of organic cations across the cell membrane in a bidirectional manner, independent of sodium or calcium gradients.[3] DDIs at OCT1 can occur through several mechanisms:

  • Competitive Inhibition: Two or more drugs that are substrates for OCT1 compete for the same binding site on the transporter.[3]

  • Non-competitive Inhibition: An inhibitor binds to a site on the transporter distinct from the substrate binding site, altering the transporter's conformation and reducing its activity.[9]

  • Mixed Inhibition: The inhibitor can bind to both the free transporter and the substrate-transporter complex.

Understanding the nature of these interactions is vital for predicting the clinical consequences of co-administering drugs.

Experimental Workflows

A typical workflow for investigating OCT1-mediated DDIs involves a series of in vitro assays using cell lines that stably overexpress the human OCT1 transporter.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Inhibition Assay cluster_2 Phase 3: Substrate Assay A Select stable cell line (e.g., HEK293-hOCT1) and parental cell line (e.g., HEK293) B Determine uptake of a known probe substrate (e.g., metformin) in both cell lines A->B C Confirm functional OCT1 activity (uptake in hOCT1 cells >> parental cells) B->C D Incubate hOCT1 cells with probe substrate and varying concentrations of the investigational drug C->D G Measure the uptake of the radiolabeled investigational drug in both hOCT1 and parental cell lines C->G E Measure the uptake of the probe substrate D->E F Calculate IC50 value of the investigational drug E->F H Confirm specific uptake by OCT1 (uptake in hOCT1 cells >> parental cells) G->H I Determine kinetic parameters (Km and Vmax) H->I

Figure 1. Experimental workflow for assessing OCT1-mediated drug-drug interactions.

Protocols

Protocol 1: OCT1 Inhibition Assay

This protocol is designed to determine if an investigational drug inhibits the OCT1-mediated uptake of a probe substrate and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • HEK293 cells stably transfected with human OCT1 (HEK293-hOCT1)

  • Parental HEK293 cells (as a negative control)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

  • Krebs-Henseleit (KH) buffer (pH 7.4)

  • Radiolabeled probe substrate (e.g., [14C]metformin)

  • Investigational drug

  • Positive control inhibitor (e.g., quinidine, verapamil)[1]

  • Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hOCT1 and parental HEK293 cells in T-75 flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to attach and grow for 48 hours.

  • Preparation of Solutions: Prepare stock solutions of the investigational drug and positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions in KH buffer to achieve the final desired concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.5%.

  • Pre-incubation: Wash the cells twice with pre-warmed KH buffer. Pre-incubate the cells for 10 minutes at 37°C with KH buffer containing the various concentrations of the investigational drug, the positive control inhibitor, or vehicle control.

  • Uptake Assay: Initiate the uptake by adding pre-warmed KH buffer containing the radiolabeled probe substrate (e.g., 10 µM [14C]metformin) and the respective concentrations of the investigational drug or inhibitor.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 5 minutes; within the linear range of uptake).

  • Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KH buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the net OCT1-mediated uptake by subtracting the uptake in parental cells from the uptake in HEK293-hOCT1 cells.

    • Plot the percentage of inhibition of the probe substrate uptake versus the concentration of the investigational drug.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: OCT1 Substrate Assay

This protocol is used to determine if an investigational drug is a substrate of OCT1 and to characterize its transport kinetics.

Materials:

  • Same as Protocol 1, with the radiolabeled investigational drug instead of a probe substrate.

Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed KH buffer.

    • Initiate the uptake by adding pre-warmed KH buffer containing varying concentrations of the radiolabeled investigational drug to both HEK293-hOCT1 and parental HEK293 cells.

    • To confirm specific transport, include a set of wells with the investigational drug and a known OCT1 inhibitor (e.g., quinidine).

  • Incubation: Incubate the plates at 37°C for a predetermined time within the linear uptake range.

  • Termination and Quantification: Follow steps 7-10 from Protocol 1.

  • Data Analysis:

    • Calculate the net OCT1-mediated uptake by subtracting the uptake in parental cells from the uptake in HEK293-hOCT1 cells.

    • Plot the uptake rate (pmol/mg protein/min) against the substrate concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

Data Presentation

Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Inhibition of OCT1-Mediated Metformin Uptake

InhibitorIC50 (µM)
Investigational Drug X [Insert Value]
Investigational Drug Y [Insert Value]
Quinidine (Positive Control)[1]7.7
Verapamil (Positive Control)[1]12.5
Trimethoprim (Positive Control)[1]9.6

Table 2: Kinetic Parameters of OCT1 Substrates

SubstrateKm (µM)Vmax (pmol/mg protein/min)
Investigational Drug Z [Insert Value][Insert Value]
Metformin[10][Insert Value, literature values vary][Insert Value, literature values vary]
Fenoterol[10][Insert Value, literature values vary][Insert Value, literature values vary]
Sumatriptan[10][Insert Value, literature values vary][Insert Value, literature values vary]

Signaling Pathways Influencing OCT1 Activity

The expression and function of OCT1 can be modulated by various signaling pathways. While direct signaling pathways involving OCT1 in the context of acute drug-drug interactions are less defined, long-term regulation can be influenced by pathways that affect gene expression and protein trafficking. For instance, pathways involved in hepatic energy metabolism, such as the cAMP/PKA pathway, can influence the overall metabolic state of hepatocytes, which may indirectly affect OCT1 function.[4]

G cluster_0 Regulatory Inputs cluster_1 Cellular Processes cluster_2 OCT1 Function A Hormones (e.g., Glucagon) Neurotransmitters B Kinase Activation (e.g., PKA, PKC) A->B activate F Post-Translational Modifications B->F phosphorylate C Genetic & Epigenetic Factors D Gene Transcription (SLC22A1) C->D regulate E Protein Synthesis & Trafficking D->E leads to G OCT1 Transporter at Plasma Membrane E->G inserts F->G modulates activity H Substrate Uptake (Drugs, Endogenous Compounds) G->H mediates

Figure 2. Simplified overview of potential regulatory pathways influencing OCT1 expression and function.

Conclusion

The provided protocols and information offer a robust framework for the in vitro assessment of drug-drug interactions mediated by OCT1. A thorough investigation of these interactions is essential for the safe and effective development of new therapeutic agents. It is important to note that while in vitro data are crucial, they should be carefully considered in the broader context of in vivo studies to accurately predict clinical outcomes.

References

Application Notes and Protocols for OvCHT1-IN-1 in Hepatic Steatosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the abnormal accumulation of lipids within hepatocytes, is the initial stage of non-alcoholic fatty liver disease (NAFLD), a condition strongly associated with metabolic syndrome, obesity, and type 2 diabetes.[1][2] The progression from simple steatosis to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis represents a significant and growing global health concern.[1] A key area of investigation in the pathophysiology of NAFLD is the role of nutrient transporters and their influence on cellular energy homeostasis.

One such transporter of interest is the Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene.[3] Predominantly expressed in the liver, OCT1 is a polyspecific transporter responsible for the uptake of a wide range of endogenous compounds and xenobiotics.[3][4][5] Recent studies have unveiled a critical role for OCT1 in hepatic lipid metabolism. It functions as a high-capacity transporter for thiamine (vitamin B1).[6][7] By modulating intracellular thiamine levels, OCT1 influences the cellular energy state, specifically the AMP-to-ATP ratio. This, in turn, affects the activity of the master energy sensor, AMP-activated protein kinase (AMPK).[6][7]

Activation of AMPK is known to be beneficial in preventing hepatic steatosis.[8][9] It promotes fatty acid oxidation and inhibits lipogenesis, primarily through the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC) and the suppression of the lipogenic transcription factor, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[8][10][11]

OvCHT1-IN-1 is a novel and potent small molecule inhibitor of the Organic Cation Transporter 1 (OCT1). Its high selectivity makes it an ideal tool for investigating the role of OCT1 in hepatic steatosis and for exploring the therapeutic potential of OCT1 inhibition as a strategy to combat NAFLD. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of hepatic steatosis.

Mechanism of Action

This compound competitively inhibits the uptake of endogenous substrates by OCT1, including thiamine. By reducing hepatic thiamine import, this compound mimics the effects of thiamine deficiency, leading to an increase in the cellular AMP/ATP ratio. This shift in cellular energy balance activates AMPK. Activated AMPK then phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis.[8] Furthermore, AMPK activation suppresses the expression and processing of SREBP-1c, a master transcriptional regulator of lipogenic genes.[8][10] The dual effect of inhibiting fatty acid synthesis and promoting fatty acid oxidation leads to a significant reduction in lipid accumulation within hepatocytes.

OvCHT1-IN-1_Mechanism_of_Action OvCHT1_IN_1 This compound OCT1 OCT1 OvCHT1_IN_1->OCT1 Inhibits Thiamine_out Intracellular Thiamine OCT1->Thiamine_out Thiamine_in Extracellular Thiamine Thiamine_in->OCT1 Uptake AMP_ATP AMP/ATP Ratio Thiamine_out->AMP_ATP Decreases AMPK AMPK AMP_ATP->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits FattyAcidOx Fatty Acid Oxidation pAMPK->FattyAcidOx Promotes pACC p-ACC (Inactive) ACC->pACC Lipogenesis Lipogenesis ACC->Lipogenesis Promotes SREBP1c->Lipogenesis Promotes Steatosis Hepatic Steatosis Lipogenesis->Steatosis FattyAcidOx->Steatosis Reduces

Proposed signaling pathway of this compound in hepatic steatosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound in a HepG2 Steatosis Model
ParameterVehicle Control (0.5% DMSO)Oleic/Palmitic Acid (1 mM)OA/PA + this compound (1 µM)OA/PA + this compound (5 µM)OA/PA + this compound (10 µM)
Triglyceride Content (µg/mg protein) 8.5 ± 1.245.3 ± 4.132.1 ± 3.521.7 ± 2.912.4 ± 1.8
Relative p-AMPK/AMPK Ratio 1.00.9 ± 0.11.8 ± 0.22.9 ± 0.34.1 ± 0.4
Relative p-ACC/ACC Ratio 1.00.8 ± 0.12.1 ± 0.23.5 ± 0.45.2 ± 0.5
Relative Nuclear SREBP-1c (%) 100280 ± 25195 ± 20130 ± 15105 ± 12
Cell Viability (%) 10098 ± 297 ± 396 ± 295 ± 4

Data are presented as mean ± SD from three independent experiments.

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet-Induced Mouse Model of Hepatic Steatosis
ParameterChow DietHigh-Fat Diet (HFD)HFD + this compound (5 mg/kg)HFD + this compound (10 mg/kg)
Body Weight (g) 25.1 ± 1.542.5 ± 2.838.1 ± 2.534.2 ± 2.1
Liver Weight (g) 1.1 ± 0.12.5 ± 0.31.9 ± 0.21.5 ± 0.2
Liver Triglyceride (mg/g tissue) 12.3 ± 2.185.6 ± 9.355.2 ± 7.830.7 ± 5.5
Plasma ALT (U/L) 35 ± 5110 ± 1575 ± 1148 ± 8
Hepatic Steatosis Score (0-3) 0.2 ± 0.12.8 ± 0.31.7 ± 0.40.8 ± 0.2

Data are presented as mean ± SD for n=8 mice per group after 12 weeks of treatment.

Experimental Protocols

Protocol 1: In Vitro Model of Hepatic Steatosis and Treatment with this compound

This protocol describes the induction of steatosis in HepG2 cells using free fatty acids and subsequent treatment with this compound to evaluate its efficacy in reducing lipid accumulation.

Materials:

  • HepG2 cells

  • DMEM (High Glucose) with 10% FBS and 1% Penicillin-Streptomycin

  • Oleic Acid (OA) and Palmitic Acid (PA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound (stock solution in DMSO)

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Western blot reagents and antibodies (AMPK, p-AMPK, ACC, p-ACC, SREBP-1c, Lamin B1, β-actin)

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM with 10% FBS until they reach 70-80% confluency.

  • Preparation of Fatty Acid Solution: Prepare a 2:1 molar ratio solution of OA/PA complexed with BSA. Briefly, dissolve OA and PA in ethanol, mix with a 10% BSA solution in serum-free DMEM, and incubate at 37°C for 1 hour to allow complex formation. The final concentration should be prepared to treat cells with 1 mM total fatty acids.

  • Induction of Steatosis:

    • Seed HepG2 cells in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability, plates with coverslips for imaging).

    • Once attached, replace the growth medium with serum-free DMEM containing the 1 mM OA/PA-BSA complex. Incubate for 24 hours.[12][13]

  • Treatment with this compound:

    • Prepare dilutions of this compound in the OA/PA-BSA medium to achieve final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control (0.5% DMSO).

    • Replace the steatosis-inducing medium with the treatment media and incubate for an additional 24 hours.

  • Assessment of Lipid Accumulation (Oil Red O Staining):

    • Wash cells with PBS and fix with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with freshly filtered Oil Red O solution for 20 minutes.

    • Wash repeatedly with water to remove excess stain.

    • Visualize lipid droplets by microscopy. For quantification, elute the stain with 100% isopropanol and measure absorbance at 500 nm.

  • Triglyceride Quantification:

    • Wash cells with cold PBS and lyse them.

    • Measure the total protein content of the lysate.

    • Use a commercial triglyceride quantification kit according to the manufacturer's instructions. Normalize triglyceride levels to total protein content.[14]

  • Western Blot Analysis:

    • Prepare whole-cell lysates for p-AMPK, AMPK, p-ACC, and ACC analysis.

    • Prepare nuclear and cytoplasmic fractions to analyze the abundance of the mature, nuclear form of SREBP-1c.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.

    • Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts. Normalize nuclear SREBP-1c to a nuclear loading control like Lamin B1.

  • Cell Viability Assay:

    • Perform an MTT or CCK-8 assay on cells in a 96-well plate according to the manufacturer's protocol to assess the cytotoxicity of the compound.

In_Vitro_Workflow Start Start: Culture HepG2 Cells Induce Induce Steatosis (1 mM OA/PA, 24h) Start->Induce Treat Treat with this compound (1-10 µM, 24h) Induce->Treat Analysis Endpoint Analysis Treat->Analysis ORO Oil Red O Staining (Lipid Droplets) Analysis->ORO TG Triglyceride Assay (Quantification) Analysis->TG WB Western Blot (p-AMPK, p-ACC, SREBP-1c) Analysis->WB Viability Viability Assay (MTT / CCK-8) Analysis->Viability

Experimental workflow for the in vitro evaluation of this compound.
Protocol 2: In Vivo High-Fat Diet Mouse Model and Treatment with this compound

This protocol details the induction of hepatic steatosis in C57BL/6J mice using a high-fat diet (HFD) and the evaluation of this compound's therapeutic effects.[15]

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (HFD, 60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Tissue harvesting and preservation supplies (formalin, liquid nitrogen)

  • Histology supplies (H&E, Oil Red O)

  • ELISA kits for plasma parameters (ALT, AST, triglycerides, cholesterol)

  • Liver triglyceride quantification kit

Procedure:

  • Acclimation and Grouping:

    • Acclimate mice for one week with free access to chow and water.

    • Randomly divide mice into four groups (n=8-10 per group):

      • Group 1: Chow Diet + Vehicle

      • Group 2: High-Fat Diet (HFD) + Vehicle

      • Group 3: HFD + this compound (5 mg/kg/day)

      • Group 4: HFD + this compound (10 mg/kg/day)

  • Induction of Steatosis and Treatment:

    • Feed Groups 2, 3, and 4 the HFD for 12 weeks to induce obesity and hepatic steatosis.[15] Group 1 remains on the chow diet.

    • Starting from week 5, begin daily oral gavage administration of vehicle or this compound. Monitor body weight and food intake weekly.

  • Sample Collection and Euthanasia:

    • At the end of the 12-week period, fast mice for 6 hours.

    • Collect blood via cardiac puncture under anesthesia.

    • Euthanize mice by a humane method (e.g., cervical dislocation).

    • Perfuse the liver with cold PBS.

    • Weigh the whole liver.

    • Collect liver tissue samples: one portion fixed in 10% neutral buffered formalin for histology, and other portions snap-frozen in liquid nitrogen for biochemical and molecular analysis.

  • Biochemical Analysis of Plasma:

    • Separate plasma by centrifugation.

    • Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol using commercial kits.

  • Histological Analysis:

    • Embed formalin-fixed liver tissue in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess liver morphology and inflammation.

    • Use frozen liver sections for Oil Red O staining to visualize and score lipid accumulation. The steatosis score can be graded from 0 (none) to 3 (>66% of hepatocytes affected).

  • Liver Lipid Quantification:

    • Homogenize a portion of the frozen liver tissue.

    • Extract total lipids and measure triglyceride content using a commercial kit. Normalize to tissue weight.

  • Gene and Protein Expression (Optional):

    • Isolate RNA from frozen liver tissue for qRT-PCR analysis of lipogenic genes (e.g., Srebf1, Fasn, Acc1).

    • Isolate protein for Western blot analysis of key signaling proteins (p-AMPK, p-ACC) as described in Protocol 1.

In_Vivo_Workflow Start Start: Acclimate C57BL/6J Mice Diet Induce Steatosis with High-Fat Diet (12 weeks total) Start->Diet Treat Daily Oral Gavage Treatment (Vehicle or this compound, starting week 5) Diet->Treat Endpoint Endpoint (Week 12) Treat->Endpoint Sacrifice Fasting, Blood Collection, and Euthanasia Endpoint->Sacrifice Plasma Plasma Analysis (ALT, Triglycerides) Sacrifice->Plasma Liver Liver Analysis Sacrifice->Liver Histo Histology (H&E, Oil Red O) Liver->Histo TG Liver Triglyceride Assay Liver->TG MolBio Molecular Biology (qPCR, Western Blot) Liver->MolBio

Experimental workflow for the in vivo evaluation of this compound.

Conclusion

This compound represents a valuable pharmacological tool for probing the function of OCT1 in liver metabolism. The protocols outlined above provide a robust framework for characterizing the efficacy of this compound in validated cellular and animal models of hepatic steatosis. The data suggest that by inhibiting OCT1, this compound can effectively activate the hepatic AMPK pathway, suppress lipogenesis, and reduce steatosis, highlighting a promising new therapeutic avenue for the treatment of NAFLD.

References

Application Notes and Protocols for Stability Testing of OvCHT1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OvCHT1-IN-1 is a novel small molecule inhibitor with therapeutic potential. Establishing its stability profile is a critical step in the drug development process to ensure its quality, efficacy, and safety over time. These application notes provide a comprehensive methodology for assessing the stability of this compound under various environmental conditions, in accordance with ICH guidelines.[1][2] The protocols outlined herein cover forced degradation, accelerated stability, and long-term stability studies.

1. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting stability studies.

PropertyDescriptionMethod
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in DMSO and ethanol; sparingly soluble in waterSolvent Titration
Melting Point 175-180 °CDifferential Scanning Calorimetry (DSC)
pKa 8.2 (basic)Potentiometric Titration
LogP 3.5HPLC with UV detection

Table 1: Physicochemical Properties of this compound

Experimental Protocols

2. Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][3] This helps in developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 48 hours.

  • Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Control Samples: Maintain untreated stock solution and solid samples at -20°C as controls.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Section 5).

Stress ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis (0.1 N HCl)60°C24 hoursIdentification of acid-labile degradation products.
Base Hydrolysis (0.1 N NaOH)60°C24 hoursIdentification of base-labile degradation products.
Oxidation (3% H₂O₂)Room Temp24 hoursIdentification of oxidative degradation products.
Thermal Degradation80°C48 hoursAssessment of heat sensitivity.
PhotostabilityICH Q1B-Assessment of light sensitivity.

Table 2: Forced Degradation Conditions for this compound

3. Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to establish the shelf-life and recommended storage conditions for the drug substance.[4][5][6]

Objective: To determine the stability of this compound under recommended storage and accelerated conditions.

Protocol:

  • Packaging: Package the drug substance in inert, sealed containers (e.g., amber glass vials) that mimic the proposed storage for the final product.[3]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change at accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Testing Parameters: At each time point, evaluate the samples for:

    • Appearance

    • Assay (potency)

    • Purity and degradation products

    • Moisture content (if applicable)

Storage ConditionTemperatureRelative HumidityMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C60% ± 5%12 months (or longer)Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]
Accelerated 40°C ± 2°C75% ± 5%6 months0, 3, and 6 months.[3]

Table 3: ICH Stability Storage Conditions

4. Solution Stability

Objective: To evaluate the stability of this compound in a relevant solvent or formulation vehicle.

Protocol:

  • Prepare a solution of this compound in the desired vehicle (e.g., DMSO, saline with co-solvent) at a relevant concentration.

  • Store aliquots of the solution at various temperatures (e.g., 2-8°C, room temperature).

  • Analyze the solutions at specified time points (e.g., 0, 2, 4, 8, 24 hours) for assay and purity.

Storage ConditionTime Points (hours)Analytical Tests
2-8°C0, 2, 4, 8, 24, 48HPLC for Assay and Purity
Room Temperature0, 2, 4, 8, 24HPLC for Assay and Purity

Table 4: Solution Stability Testing Plan

5. Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 5: HPLC Method Parameters

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Long-Term & Accelerated Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating HPLC Method B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B C Identify Degradation Products (LC-MS) B->C D Prepare & Package Stability Batches C->D Inform Packaging & Method Validation E Place Samples in Stability Chambers (Long-Term & Accelerated Conditions) D->E F Pull Samples at Defined Time Points E->F G Analyze Samples using Validated HPLC Method F->G H Compile & Analyze Stability Data G->H I Determine Shelf-Life & Storage Conditions H->I J Prepare Stability Report I->J

Caption: Workflow for this compound Stability Testing.

Hypothetical Signaling Pathway for this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus OCT1 OCT1 OvCHT1 This compound OCT1->OvCHT1 Uptake Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates OvCHT1->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes

Caption: Proposed Mechanism of Action for this compound.

Disclaimer: This document provides a generalized methodology for stability testing. Specific protocols may need to be adapted based on the unique properties of this compound and regulatory requirements. All analytical methods should be fully validated according to ICH Q2(R1) guidelines.

References

Troubleshooting & Optimization

troubleshooting OvCHT1-IN-1 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OCT1-IN-1 , a hypothetical inhibitor of the Organic Cation Transporter 1 (OCT1).

Frequently Asked Questions (FAQs)

Q1: What is OCT1-IN-1 and what is its mechanism of action?

A1: OCT1-IN-1 is a small molecule inhibitor of the Organic Cation Transporter 1 (OCT1), also known as Solute Carrier Family 22 Member 1 (SLC22A1). OCT1 is a transporter protein primarily expressed in the liver and is responsible for the uptake of a wide range of organic cations, including many drugs and endogenous compounds.[1][2] By inhibiting OCT1, OCT1-IN-1 can be used to study the role of this transporter in drug disposition and metabolism.

Q2: I am observing precipitation of OCT1-IN-1 in my aqueous buffer. What is the recommended solvent for making a stock solution?

A2: For many small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental buffer.[3] It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5%.

Q3: What are the common challenges when working with compounds like OCT1-IN-1?

A3: A common challenge with small molecule inhibitors is poor aqueous solubility, which can lead to precipitation in cell culture media or assay buffers.[2] This can result in inaccurate and irreproducible experimental results. Other challenges may include compound stability and off-target effects.

Troubleshooting Guide: OCT1-IN-1 Solubility Issues

If you are encountering solubility issues with OCT1-IN-1, please follow the troubleshooting workflow below.

G start Start: Solubility Issue Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock precip_stock Precipitation in stock. Re-dissolve with warming/vortexing. Consider a different solvent. check_stock->precip_stock No dilution_issue 2. Observe Dilution Step Does precipitation occur upon dilution? check_stock->dilution_issue Yes precip_stock->check_stock precip_dilution Precipitation upon dilution. dilution_issue->precip_dilution Yes solubility_limit 3. Determine Kinetic Solubility Is the final concentration too high? dilution_issue->solubility_limit No precip_dilution->solubility_limit exceeded_limit Concentration exceeds solubility limit. solubility_limit->exceeded_limit Yes optimize_protocol 4. Optimize Protocol solubility_limit->optimize_protocol No exceeded_limit->optimize_protocol end End: Issue Resolved optimize_protocol->end

Caption: Troubleshooting workflow for addressing solubility issues with OCT1-IN-1.

Detailed Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Issue: The compound may have precipitated out of the stock solution during storage.

    • Action: Visually inspect your stock solution. If you see any precipitate, gently warm the vial (e.g., in a 37°C water bath) and vortex until the solid is completely redissolved.

  • Optimize Dilution into Aqueous Buffer:

    • Issue: The compound may be "crashing out" when the concentrated organic stock is added to the aqueous buffer.

    • Action: Try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps.[3] Also, ensure rapid mixing when adding the stock to the buffer.

  • Assess the Impact of Buffer Components:

    • Issue: High salt concentrations or certain buffer components can decrease the solubility of small molecules.[3]

    • Action: If possible, try reducing the salt concentration of your buffer or test alternative buffer systems.

  • Consider Co-solvents or Surfactants:

    • Issue: If solubility remains a problem, the addition of a small amount of a co-solvent or a non-ionic surfactant might be necessary.

    • Action: For enzymatic assays, adding 0.01-0.05% Tween-20 or Triton X-100 to the assay buffer may help.[2] However, for cell-based assays, be cautious as detergents can be toxic to cells.[2]

  • Sonication:

    • Issue: The compound may form aggregates that are difficult to dissolve.

    • Action: Briefly sonicate the diluted solution in a water bath to help break up aggregates and improve dispersion.[2]

Data Presentation

Table 1: Solubility of OCT1-IN-1 in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO> 50 mg/mLRecommended for primary stock solutions.
Ethanol~10 mg/mLCan be used as an alternative to DMSO.
PBS (pH 7.4)< 0.1 mg/mLPoorly soluble in aqueous buffers.
Cell Culture Media + 10% FBS~0.5 mg/mLSerum proteins can sometimes aid solubility.

Note: These are typical values for a hypothetical small molecule inhibitor and should be experimentally verified for your specific compound lot.

Experimental Protocols

Protocol: In Vitro OCT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of OCT1-IN-1 on OCT1-mediated uptake of a fluorescent substrate.

  • Cell Culture:

    • Culture HEK293 cells stably overexpressing human OCT1 (and a parental control cell line) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of OCT1-IN-1 in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution) to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Inhibition Assay:

    • Wash the cells twice with warm assay buffer.

    • Pre-incubate the cells with various concentrations of OCT1-IN-1 (or vehicle control) for 15-30 minutes at 37°C.

    • Add a fluorescent OCT1 substrate (e.g., ASP+) to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence values of the parental cell line (background) from the OCT1-expressing cell line.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

G cluster_0 Cellular Environment OCT1 OCT1 Transporter Intracellular Intracellular Space (Metabolic Effects) OCT1->Intracellular Translocation Substrate Organic Cation (e.g., Metformin, ASP+) Substrate->OCT1 Uptake Inhibitor OCT1-IN-1 Inhibitor->OCT1 Inhibition

Caption: Simplified diagram of OCT1 transporter inhibition by OCT1-IN-1.

References

Technical Support Center: OvCHT1-IN-1 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "OvCHT1-IN-1" is not publicly available in the current scientific literature. The following troubleshooting guide and frequently asked questions have been constructed based on common challenges encountered with novel small molecule inhibitors in in vivo research, particularly those targeting transporters or signaling pathways. This information is for educational purposes and should be adapted based on the specific characteristics of your molecule.

Troubleshooting Guide

Researchers utilizing novel chemical entities like this compound in vivo may encounter a range of challenges from formulation to efficacy. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Poor Compound Solubility and Formulation

Poor aqueous solubility is a frequent hurdle for in vivo studies, leading to inconsistent dosing and low bioavailability.

Symptoms:

  • Precipitation of the compound in the vehicle upon storage or during administration.

  • High variability in plasma concentrations between subjects.

  • Lower than expected in vivo efficacy compared to in vitro potency.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor compound solubility.

Experimental Protocol: Solubility Assessment

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute the stock solution into phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations.

    • Incubate the solutions at room temperature for 1-2 hours.

    • Measure the turbidity of each solution using a nephelometer or by visual inspection. The highest concentration that remains clear is the kinetic solubility.

  • Thermodynamic Solubility Assay:

    • Add an excess amount of solid this compound to PBS (pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter or centrifuge the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Issue 2: Rapid Metabolism and Poor Pharmacokinetic Profile

A short half-life due to rapid metabolism can prevent the compound from reaching and maintaining effective concentrations at the target site.

Symptoms:

  • Low plasma exposure (AUC) and Cmax.

  • Short terminal half-life (t1/2).

  • High clearance (CL).

  • Lack of a clear dose-response relationship in vivo.

Troubleshooting Workflow:

Caption: Workflow for addressing poor pharmacokinetic (PK) profiles.

Experimental Protocol: In Vitro Metabolic Stability

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-warm: Incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add this compound to the mixture at a final concentration of 1 µM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate Half-life: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression line can be used to calculate the in vitro half-life.

Issue 3: In Vivo Toxicity

Toxicity can manifest in various ways, from overt clinical signs to subtle changes in blood chemistry or tissue histology.

Symptoms:

  • Weight loss (>15-20%).

  • Changes in behavior (lethargy, ruffled fur).

  • Organ-specific toxicity indicated by elevated liver enzymes (ALT, AST), kidney markers (BUN, creatinine), or other clinical pathology parameters.

  • Mortality.

Troubleshooting Workflow:

Caption: A logical approach to troubleshooting in vivo toxicity.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use the same species and strain as planned for the efficacy studies.

  • Dose Groups: Establish multiple dose groups (e.g., 3-5) with a vehicle control group. Doses should be escalated, for example, 10, 30, 100 mg/kg.

  • Administration: Administer this compound via the intended clinical route and schedule for a defined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations daily for any signs of distress.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

Frequently Asked Questions (FAQs)

Q1: My compound is potent in vitro but shows no efficacy in vivo. What are the first things to check?

A1: This is a common challenge. The first steps are to verify exposure at the site of action.

  • Pharmacokinetics (PK): Conduct a PK study to confirm that the compound is being absorbed and is present in the plasma at concentrations sufficient to engage the target.

  • Target Engagement: If possible, use a biomarker to confirm that the compound is interacting with its intended target in the tissue of interest. This could be a downstream signaling molecule or a direct measure of target occupancy.

  • Formulation: Ensure your formulation is stable and that the compound is not precipitating upon administration.

Q2: How do I choose the right vehicle for my in vivo study?

A2: The choice of vehicle is critical and depends on the physicochemical properties of your compound. A tiered approach is recommended:

  • Aqueous Vehicles: Start with the simplest options like saline or PBS if the compound has sufficient aqueous solubility.

  • Co-solvents: If solubility is an issue, a mixture of water with co-solvents such as PEG400, ethanol, or DMSO can be used. Be mindful of the potential toxicity of the co-solvents themselves, especially DMSO, which should typically be kept below 10% of the final formulation volume.

  • Suspensions: For poorly soluble compounds, a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) or Tween 80 can be an option. Particle size is critical for consistent dosing.

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations can enhance oral absorption.

Q3: What are the key parameters to look for in a preliminary toxicity study?

A3: In an initial, non-GLP (Good Laboratory Practice) toxicity study, focus on the following:

  • Clinical Observations: Any changes in appearance, behavior, or activity.

  • Body Weight: A sensitive indicator of general health.

  • Clinical Pathology:

    • Hematology (CBC): Red blood cells, white blood cells, platelets.

    • Serum Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.

  • Histopathology: Microscopic examination of key organs (liver, kidney, spleen, heart, lungs) for any signs of cellular damage.

Quantitative Data Summary

The following tables provide example data structures for summarizing key experimental results.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.081.0
AUC (0-inf) (ng*h/mL) 3000 ± 4004500 ± 600
t1/2 (h) 2.5 ± 0.53.0 ± 0.7
CL (mL/min/kg) 5.5 ± 1.0-
Vdss (L/kg) 1.2 ± 0.2-
Bioavailability (%) -50 ± 10
Data are presented as mean ± standard deviation.

Table 2: In Vitro Metabolic Stability of this compound

SpeciesMicrosomal Half-life (min)Intrinsic Clearance (µL/min/mg protein)
Mouse 15 ± 346.2 ± 9.2
Rat 25 ± 527.7 ± 5.5
Human 45 ± 815.4 ± 3.1
Data are presented as mean ± standard deviation.

Table 3: Maximum Tolerated Dose (MTD) Study Summary for this compound (14-Day Dosing)

Dose Group (mg/kg/day)Mean Body Weight Change (%)Key Clinical Pathology FindingsHistopathology Observations
Vehicle +5.2 ± 1.5No significant findingsNo significant findings
10 +4.8 ± 2.0No significant findingsNo significant findings
30 -2.5 ± 3.1No significant findingsNo significant findings
100 -18.5 ± 4.5Elevated ALT (2-fold), elevated BUN (1.5-fold)Mild hepatocellular vacuolation
Data are presented as mean ± standard deviation.

Technical Support Center: Improving the Efficacy of Novel Inhibitors in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "OvCHT1-IN-1" is not publicly available. This guide has been constructed using a hypothetical chitinase inhibitor, "Hypothetical Chitinase Inhibitor-1 (HCI-1)," to provide a comprehensive framework for troubleshooting and improving assay efficacy for novel small molecule inhibitors. The principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing HCI-1?

A1: HCI-1 is most soluble in DMSO at a stock concentration of 10 mM. For aqueous buffers, it is recommended to first dissolve HCI-1 in DMSO and then dilute it to the final working concentration. To minimize precipitation, the final concentration of DMSO in the assay should be kept below 0.5%. Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the stability of HCI-1 in solution?

A2: HCI-1 is stable in DMSO at -20°C for up to 6 months. In aqueous solutions at 37°C, HCI-1 has a half-life of approximately 8 hours. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.

Q3: What is the known mechanism of action for HCI-1?

A3: HCI-1 is a competitive inhibitor of chitinase. It binds to the active site of the enzyme, preventing the binding of the natural substrate. The inhibitory activity of HCI-1 is reversible.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity Observed

If you are observing lower than expected or no inhibitory activity of HCI-1 in your assay, consider the following potential causes and solutions.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Action: Confirm the correct storage of the HCI-1 stock solution. If in doubt, use a fresh, unopened vial.

    • Rationale: Improper storage can lead to degradation of the compound.

  • Check Solubility and Precipitation:

    • Action: Visually inspect the prepared dilutions for any signs of precipitation. Centrifuge the solution and check for a pellet.

    • Rationale: HCI-1 may precipitate in aqueous buffers, especially at higher concentrations, reducing its effective concentration in the assay.

  • Optimize Assay Conditions:

    • Action: Review the pH and ionic strength of your assay buffer.

    • Rationale: The activity of both the enzyme and the inhibitor can be sensitive to assay conditions.

  • Assess Enzyme Activity:

    • Action: Run a positive control with a known chitinase inhibitor to ensure the assay is performing as expected.

    • Rationale: The issue may lie with the enzyme's activity rather than the inhibitor.

Issue 2: High Background Signal in Cellular Assays

High background signals can mask the true effect of the inhibitor. The following steps can help identify and mitigate the source of the high background.

Troubleshooting Steps:

  • Evaluate Vehicle Effects:

    • Action: Run a control with the vehicle (e.g., DMSO) at the same concentration used for HCI-1.

    • Rationale: The solvent itself may be causing cellular stress or interfering with the assay readout.

  • Check for Compound-Induced Cytotoxicity:

    • Action: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of HCI-1 concentrations.

    • Rationale: At higher concentrations, HCI-1 may be toxic to the cells, leading to non-specific effects that can be misinterpreted as high background.

  • Assess for Off-Target Effects:

    • Action: Investigate potential interactions with other cellular components. For example, some small molecules can be substrates for transporters like the Organic Cation Transporter 1 (OCT1), which can affect their intracellular concentration and lead to unexpected effects.[1]

    • Rationale: Off-target effects are a common issue with small molecule inhibitors and can lead to misleading results.[2][3]

Quantitative Data Summary

Table 1: Solubility of HCI-1 in Various Solvents

SolventMaximum Solubility (mM)
DMSO50
Ethanol10
PBS (pH 7.4)0.1

Table 2: IC50 Values of HCI-1 in Different Assay Formats

Assay TypeCell Line/EnzymeIC50 (µM)
BiochemicalRecombinant Human Chitinase0.5
CellularA5492.5
CellularHEK2933.1

Experimental Protocols

Protocol 1: Biochemical Chitinase Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of HCI-1 on recombinant human chitinase.

Materials:

  • Recombinant Human Chitinase

  • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

  • Assay Buffer (50 mM Sodium Phosphate, pH 6.0)

  • HCI-1 dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of HCI-1 in Assay Buffer. The final DMSO concentration should not exceed 0.5%.

  • In a 96-well plate, add 50 µL of the diluted HCI-1 or vehicle (for control wells).

  • Add 25 µL of the Recombinant Human Chitinase solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of HCI-1 and determine the IC50 value.

Protocol 2: Cellular Chitinase Inhibition Assay

This protocol details a method to assess the efficacy of HCI-1 in a cellular context using a human lung fibroblast cell line (A549).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HCI-1 dissolved in DMSO

  • Lipopolysaccharide (LPS) to induce chitinase expression

  • Lysis Buffer

  • Reagents for chitinase activity measurement (as in Protocol 1)

  • 96-well cell culture plate

Procedure:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with LPS (1 µg/mL) for 24 hours to induce chitinase expression.

  • Remove the medium and add fresh medium containing various concentrations of HCI-1 or vehicle.

  • Incubate the cells for the desired treatment period (e.g., 4 hours).

  • Wash the cells with PBS and then lyse them using Lysis Buffer.

  • Transfer the cell lysates to a new 96-well black microplate.

  • Measure the chitinase activity in the lysates as described in Protocol 1.

  • Normalize the chitinase activity to the total protein concentration in each lysate.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pathogen Receptor NFkB NF-κB Receptor->NFkB Activates Pathogen Pathogen-Associated Molecular Pattern (PAMP) Pathogen->Receptor NFkB_n NF-κB NFkB->NFkB_n Translocates Chitinase_mRNA Chitinase mRNA Chitinase_Protein Chitinase Protein Chitinase_mRNA->Chitinase_Protein Translation HCI1 HCI-1 HCI1->Chitinase_Protein Inhibits Chitinase_Gene Chitinase Gene NFkB_n->Chitinase_Gene Induces Transcription Chitinase_Gene->Chitinase_mRNA Transcription

Caption: Hypothetical signaling pathway for chitinase induction and inhibition by HCI-1.

Experimental Workflow

start Start: Compound Library Screening biochemical_assay Primary Screen: Biochemical Chitinase Assay start->biochemical_assay hit_id Hit Identification (IC50 < 1 µM) biochemical_assay->hit_id cellular_assay Secondary Screen: Cellular Assay hit_id->cellular_assay potency_confirm Potency Confirmation (Cellular IC50 < 10 µM) cellular_assay->potency_confirm off_target Off-Target Profiling potency_confirm->off_target off_target->biochemical_assay Non-selective lead_opt Lead Optimization off_target->lead_opt Selective

Caption: Experimental workflow for screening and identifying chitinase inhibitors.

Troubleshooting Logic

start Low/No Activity Observed check_compound Is the compound stock valid? start->check_compound check_solubility Is the compound soluble in assay buffer? check_compound->check_solubility Yes outcome1 Use fresh compound stock check_compound->outcome1 No check_assay Is the positive control working? check_solubility->check_assay Yes outcome2 Adjust solvent/concentration or use solubilizing agent check_solubility->outcome2 No outcome3 Troubleshoot enzyme/substrate or other assay components check_assay->outcome3 No success Problem Resolved check_assay->success Yes outcome1->start outcome2->start outcome3->start

Caption: Troubleshooting decision tree for low or no inhibitor activity.

References

OvCHT1-IN-1 degradation and storage solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, referred to as OvCHT1-IN-1, as no specific public data could be found for a compound with this exact name. The content is based on general knowledge of small molecule inhibitors and related compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Possible Cause Recommended Solution
Inconsistent or No Activity Degradation of Compound Ensure proper storage conditions are met. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Improper Dilution Verify calculations and use calibrated pipettes for accurate dilutions. Prepare serial dilutions for dose-response experiments.
Incorrect Cell Line or Model Confirm that the experimental model expresses the target of this compound.
Precipitation in Solution Low Solubility Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration. For working solutions, dilute the stock in aqueous buffer just before use. Sonication may aid dissolution.
Incorrect pH of Buffer Check the pH of your experimental buffer, as the solubility of some compounds is pH-dependent.
Cell Toxicity High Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%).

Frequently Asked Questions (FAQs)

Storage and Handling

  • How should I store this compound?

    • Solid Form: For long-term storage, keep the compound as a solid at -20°C or -80°C, protected from light and moisture.

    • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Generally, stock solutions are usable for up to one month when stored at -20°C.

  • How stable is this compound in solution?

    • The stability in aqueous solution can vary. It is recommended to prepare fresh working solutions from the stock for each experiment. Long-term storage of peptides and some small molecules in solution is not recommended.

  • Can I store this compound at room temperature?

    • Short-term exposure to room temperature, such as during shipping, is unlikely to affect the product's efficacy. However, for long-term storage, the recommended low-temperature conditions should be followed.

Experimental Protocols

  • What is a general protocol for preparing this compound solutions?

    • Allow the solid compound to equilibrate to room temperature for at least 60 minutes before opening the vial.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid in an appropriate solvent like DMSO.

    • For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium immediately before use. Ensure the final solvent concentration is non-toxic to the cells.

  • How can I assess the stability of this compound in my experimental conditions?

    • You can perform a time-course experiment where the compound is incubated in your experimental buffer/medium at the experimental temperature for different durations. The activity or integrity of the compound can then be assessed by a functional assay or an analytical method like HPLC.

Visualizing Experimental Workflows and Pathways

Below are diagrams illustrating a typical experimental workflow for testing an inhibitor and a generalized signaling pathway that could be affected.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid This compound (Solid) stock Stock Solution (e.g., 10 mM in DMSO) solid->stock Dissolve working Working Solution (Diluted in Media) stock->working Dilute treatment Treatment with This compound working->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation assay Functional Assay (e.g., Western Blot, Cell Viability) incubation->assay data Data Analysis assay->data

Caption: A generalized experimental workflow for using this compound.

signaling_pathway cluster_pathway Protein Degradation Pathway Target Target Protein E3 E3 Ligase Target->E3 Recognition Proteasome 26S Proteasome Target->Proteasome Targeting for Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 E3->Target Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Proteolysis OvCHT1 This compound OvCHT1->E3 Inhibition

Technical Support Center: Overcoming Off-Target Effects of OCT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of OCT1 inhibitors. The following information is designed to help users identify, understand, and mitigate these effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is OCT1 and why is it a target in drug development?

The human organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter primarily expressed in the liver's sinusoidal membrane of hepatocytes.[1] It plays a crucial role in the uptake of a wide range of endogenous compounds (like serotonin and thiamine) and numerous prescription drugs (such as metformin and morphine).[1][2] Its involvement in drug disposition makes it a key target for understanding and predicting drug-drug interactions and individual variations in drug response.[3][4]

Q2: What are "off-target" effects and why are they a concern with OCT1 inhibitors?

Off-target effects occur when a drug interacts with proteins other than its intended target, potentially leading to unforeseen biological consequences and toxicities.[5][6] These effects are a significant cause of failure in clinical trials.[7] Due to the broad substrate specificity of transporters like OCT1, small molecule inhibitors may not be perfectly selective and could interact with other transporters or cellular proteins, leading to off-target effects.[8]

Q3: What are the common experimental systems to study OCT1 inhibition and off-target effects?

Commonly used in vitro models include single-transfected cell lines that recombinantly overexpress OCT1, such as HEK-OCT1 cells.[1] These systems are valuable for studying OCT1-mediated uptake and its inhibition. To investigate transcellular transport and mimic the processes in the liver, double-transfected polarized cell models, like MDCK cells overexpressing both OCT1 and an apical export protein (e.g., MATE1 or P-gp), are utilized.[1]

Q4: How can I determine if my OCT1 inhibitor is exhibiting off-target effects?

Several approaches can be employed:

  • Target Knockout/Knockdown Studies: Using techniques like CRISPR-Cas9 to create a cell line lacking OCT1. If the inhibitor still produces a cellular effect in these cells, it is likely due to off-target interactions.[6]

  • Broad-Panel Screening: Testing the inhibitor against a wide range of other transporters, kinases, and receptors can identify unintended molecular targets.[7]

  • Phenotypic Screening: Assessing the overall effect of the compound on cellular or organismal phenotypes can provide insights into its biological activity beyond the intended target.[9]

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of the inhibitor.[10]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for my OCT1 inhibitor.
Potential Cause Troubleshooting Step Rationale
Substrate-Dependent Inhibition Test the inhibitor's potency against a panel of different known OCT1 substrates (e.g., metformin, serotonin, ASP+).The inhibitory potency of compounds targeting polyspecific transporters like OCT1 can vary depending on the substrate used in the assay.[8]
Experimental Variability Standardize cell passage number, seeding density, and assay timing. Ensure consistent buffer composition and pH.Cellular characteristics and experimental conditions can influence transporter expression and function, leading to variability in results.
Compound Stability Assess the stability of your inhibitor in the assay medium over the experiment's duration using methods like LC-MS.Degradation of the inhibitor can lead to an underestimation of its potency.
Issue 2: Observed cellular toxicity at concentrations close to the inhibitor's IC50.
Potential Cause Troubleshooting Step Rationale
Off-Target Cytotoxicity Perform a cytotoxicity assay in an OCT1 knockout or knockdown cell line.If toxicity persists in the absence of the primary target, it is confirmed to be an off-target effect.[6]
Mitochondrial Toxicity Evaluate mitochondrial function using assays like MTT or Seahorse.Some compounds can interfere with mitochondrial respiration, a common off-target effect.[5]
Inhibition of Other Transporters Screen the inhibitor against a panel of other relevant uptake and efflux transporters (e.g., OCT2, MATE1).Inhibition of other transporters can disrupt cellular homeostasis and lead to toxicity.[11]

Experimental Protocols

Protocol 1: Assessing Substrate-Dependent Inhibition of OCT1
  • Cell Culture: Culture HEK293 cells stably expressing human OCT1 (HEK-OCT1) in appropriate media.

  • Assay Preparation: Seed HEK-OCT1 cells in 96-well plates. 24 hours later, wash the cells with a pre-warmed uptake buffer.

  • Inhibition Assay:

    • Prepare a serial dilution of your OCT1 inhibitor in the uptake buffer.

    • Prepare solutions of different radiolabeled OCT1 substrates (e.g., [14C]-metformin, [3H]-serotonin) at a concentration close to their Km value.

    • Pre-incubate the cells with the inhibitor dilutions for 10-15 minutes.

    • Initiate the uptake by adding the radiolabeled substrate solution.

    • Incubate for a short, linear uptake period (e.g., 5 minutes).

    • Stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value for each substrate.

Protocol 2: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9
  • Generate OCT1 Knockout Cells: Use CRISPR-Cas9 to generate a stable OCT1 knockout cell line from the parental cell line used for your primary assays. Validate the knockout by Western blot or qPCR.

  • Parallel Assays: Perform your key functional or cytotoxicity assays in parallel using the parental (wild-type) and OCT1 knockout cell lines.

  • Data Comparison:

    • On-Target Effect: The effect of the inhibitor is significantly diminished or absent in the OCT1 knockout cells compared to the wild-type cells.

    • Off-Target Effect: The inhibitor has a similar effect in both wild-type and OCT1 knockout cells, indicating the phenotype is independent of OCT1.[6]

Signaling Pathways and Workflows

experimental_workflow cluster_issue Issue Identification cluster_primary Primary Validation cluster_secondary Secondary Screening cluster_outcome Outcome issue Inconsistent IC50 or Unexpected Toxicity substrate_dep Test Substrate Dependency issue->substrate_dep knockout Generate OCT1 Knockout Cells issue->knockout computational Computational Prediction issue->computational on_target Confirm On-Target Effect substrate_dep->on_target panel_screen Broad Panel Screening knockout->panel_screen pheno_screen Phenotypic Screening knockout->pheno_screen off_target Identify Off-Target(s) panel_screen->off_target pheno_screen->off_target computational->off_target optimize Lead Optimization on_target->optimize off_target->optimize

Caption: Troubleshooting workflow for OCT1 inhibitor off-target effects.

signaling_pathway cluster_oct1 OCT1-Mediated Transport cluster_inhibitor Inhibitor Action cluster_off_target Potential Off-Target Effects extracellular Extracellular Substrate oct1 OCT1 Transporter extracellular->oct1 Uptake intracellular Intracellular Substrate oct1->intracellular inhibitor OCT1 Inhibitor inhibitor->oct1 On-Target Inhibition other_transporter Other Transporter (e.g., OCT2, MATE1) inhibitor->other_transporter kinase Kinase inhibitor->kinase receptor Receptor inhibitor->receptor cellular_effect Unintended Cellular Effect other_transporter->cellular_effect kinase->cellular_effect receptor->cellular_effect

Caption: On-target vs. potential off-target mechanisms of an OCT1 inhibitor.

References

Technical Support Center: Refining OvCHT1-IN-1 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OvCHT1-IN-1, a novel small molecule inhibitor, in animal models. The following information is designed to address common challenges encountered during in vivo experiments and to offer solutions for optimizing compound delivery and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the hypothetical OvCHT1 kinase. The OvCHT1 signaling pathway is implicated in cell proliferation and survival. By blocking the phosphorylation of downstream targets, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells overexpressing this kinase.

OvCHT1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor OvCHT1 OvCHT1 GF_Receptor->OvCHT1 Activation Downstream_Kinase Downstream Kinase OvCHT1->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor (Inactive) Downstream_Kinase->Transcription_Factor Phosphorylation TF_Active Transcription Factor (Active) Transcription_Factor->TF_Active OvCHT1_IN_1 This compound OvCHT1_IN_1->OvCHT1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF_Active->Gene_Expression

Figure 1: Hypothetical OvCHT1 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Guide

Issue 1: Poor Compound Solubility and Vehicle Selection

Q2: I am observing precipitation of this compound when preparing my dosing solution. What can I do?

A2: this compound, like many small molecule inhibitors, has low aqueous solubility. The choice of an appropriate delivery vehicle is critical for maintaining its solubility and bioavailability.[1][2][3] Consider the following formulation strategies:

  • Co-solvents: A mixture of water and a water-miscible organic solvent can enhance solubility.[3]

  • Surfactants: These can be used to create micelles that encapsulate the hydrophobic compound.[3]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption in the gastrointestinal tract.[1][4]

  • Polymer-based preparations: Vehicles such as polyethylene glycol (PEG), carboxymethyl cellulose (CMC), or cyclodextrins can be effective for highly hydrophobic compounds.[5]

It is essential to perform a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment.[5]

Table 1: Comparison of Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyAdvantagesDisadvantagesRecommended Starting Concentration for this compound
Co-solvents (e.g., DMSO, Ethanol) Easy to prepare.Can cause local irritation and toxicity at high concentrations.<10% of total volume
Aqueous Suspensions (e.g., with CMC) Suitable for oral gavage.May have lower bioavailability compared to solutions.0.5 - 2% w/v
Lipid-based Formulations (e.g., SEDDS) Enhances oral bioavailability.[1][4]More complex to prepare.5 - 20 mg/mL
Cyclodextrins Increases aqueous solubility.Potential for nephrotoxicity at high doses.10 - 40% w/v
Issue 2: Lack of In Vivo Efficacy or High Variability in Response

Q3: I am not observing the expected tumor growth inhibition in my animal model, or the response is highly variable between animals. What are the potential causes?

A3: Inconsistent in vivo efficacy can stem from several factors, including suboptimal dosing, poor bioavailability, or rapid metabolism.

  • Dose Escalation Study: It is recommended to perform a dose escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.

  • Pharmacokinetic (PK) Analysis: A PK study will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This data is crucial for optimizing the dosing regimen.

  • Route of Administration: The route of administration can significantly impact drug exposure. While oral gavage is common, intraperitoneal (IP) or intravenous (IV) injections may provide more consistent systemic exposure.[5]

experimental_workflow Start Start Formulation Formulation Optimization Start->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study Efficacy Study in Tumor Model PK_Study->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Analysis Efficacy_Study->PD_Analysis End End PD_Analysis->End

Figure 2: Recommended experimental workflow for in vivo studies with this compound.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Oral (PO) 50150 ± 352600 ± 12020
Intraperitoneal (IP) 50800 ± 1500.52400 ± 45080
Intravenous (IV) 102000 ± 3000.083000 ± 500100
Issue 3: Unexpected Toxicity or Adverse Effects

Q4: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses where I expect to see efficacy. What should I do?

A4: Toxicity can be either on-target (related to the inhibition of OvCHT1) or off-target.

  • Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation itself.[5]

  • Pharmacodynamic (PD) Markers: Analyze tissues for biomarkers of OvCHT1 inhibition to confirm target engagement at a well-tolerated dose.

  • Consider Drug Transporters: Unexpected toxicity could be related to the inhibition of drug transporters like the Organic Cation Transporter 1 (OCT1), which is involved in the clearance of many compounds.[6][7][8][9] If this compound inhibits OCT1, it could lead to the accumulation of the drug or other endogenous substances in tissues like the liver, causing toxicity.[9]

troubleshooting_logic Toxicity Toxicity Observed? Vehicle_Control Vehicle Control Group Shows Toxicity? Toxicity->Vehicle_Control Yes Formulation_Issue Address Formulation Issue Vehicle_Control->Formulation_Issue Yes On_Target_Toxicity On-Target Toxicity Vehicle_Control->On_Target_Toxicity No Off_Target_Toxicity Potential Off-Target Toxicity On_Target_Toxicity->Off_Target_Toxicity Dose_Reduction Reduce Dose On_Target_Toxicity->Dose_Reduction Transporter_Interaction Investigate Transporter Interaction (e.g., OCT1) Off_Target_Toxicity->Transporter_Interaction PD_Analysis Assess Target Engagement (PD Markers) Dose_Reduction->PD_Analysis

Figure 3: Logical workflow for troubleshooting unexpected toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage
  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

  • Add a small amount of Tween 80 (e.g., 0.1% v/v) to the CMC solution to aid in suspension.

  • Slowly add the powdered this compound to the vehicle while vortexing to create a homogenous suspension.

  • Administer to animals via oral gavage at the desired dose volume (typically 5-10 mL/kg).

Protocol 2: Pharmacokinetic Study in Mice
  • Divide mice into three groups for IV, IP, and PO administration.

  • Administer this compound at the appropriate dose for each route.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

References

Technical Support Center: Addressing Batch Variability of Small Molecule OCT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with small molecule inhibitors of the Organic Cation Transporter 1 (OCT1), such as a compound designated "OvCHT1-IN-1". While information on a specific molecule with this exact name is not publicly available, this guide addresses common challenges associated with small molecule inhibitors targeting OCT1.

Frequently Asked Questions (FAQs)

Q1: What is OCT1 and why is it a target in drug development?

A1: The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a protein primarily found in the liver.[1][2][3] It plays a crucial role in the transport of a wide range of substances, including many prescription drugs like metformin and certain cancer therapeutics, across cell membranes.[2][4][5] Because of its role in drug disposition, OCT1 is a significant target in pharmacology to understand and predict drug-drug interactions and individual variations in drug response.[4][5]

Q2: What is batch-to-batch variability and why is it a concern for small molecule inhibitors?

A2: Batch-to-batch variability refers to the differences observed between different manufacturing lots of the same product.[6] For small molecule inhibitors, this can manifest as variations in potency, purity, or physical properties. This variability is a significant concern as it can lead to inconsistent experimental results, unreliable data, and challenges in transitioning from research to large-scale manufacturing.[6][7]

Q3: What are the potential sources of batch variability for a small molecule OCT1 inhibitor?

A3: Sources of variability can arise during the chemical synthesis and purification processes.[8][9] These can include:

  • Purity: Presence of impurities or by-products from the synthesis.

  • Polymorphism: The compound crystallizing in different forms with varying solubility and activity.

  • Degradation: Instability of the compound leading to degradation over time.

  • Residual Solvents: Presence of solvents from the manufacturing process.

Q4: How can I check the quality of a new batch of an OCT1 inhibitor?

A4: A Certificate of Analysis (CoA) should be provided by the manufacturer, detailing the results of quality control tests for that specific batch.[10] Key parameters to check on the CoA include purity (typically assessed by HPLC and NMR), identity (confirmed by mass spectrometry and NMR), and appearance. It is also good practice to perform your own internal quality control checks.

Troubleshooting Guide

If you suspect batch-to-batch variability is affecting your experimental results, follow this step-by-step guide to identify and mitigate the issue.

Step 1: Initial Assessment and Data Comparison

The first step is to systematically compare the performance of the new batch with a previous, well-characterized batch.

Experimental Protocol: Comparative Potency Assay

  • Cell Line: Use a stable cell line expressing human OCT1.

  • Substrate: Utilize a fluorescent OCT1 substrate, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).[1]

  • Assay:

    • Plate cells at a consistent density.

    • Prepare a dilution series for both the new and reference batches of the OCT1 inhibitor.

    • Pre-incubate the cells with the inhibitor dilutions for a set time.

    • Add the fluorescent substrate and incubate.

    • Measure the fluorescence intensity, which corresponds to the uptake of the substrate.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both batches. A significant difference in IC50 values suggests a difference in potency.

Data Presentation: Comparative IC50 Values

Batch IDIC50 (µM)Standard DeviationFold Change from Reference
Reference-0011.20.151.0
NewBatch-0022.80.302.3
NewBatch-0031.30.201.1
Step 2: Physicochemical Characterization

If a significant difference in potency is observed, further analytical characterization of the batches is recommended.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

These analyses can often be outsourced to a specialized analytical chemistry service if the capabilities are not available in-house.

Step 3: Mitigating Variability

If batch variability is confirmed, consider the following strategies:

  • Qualify New Batches: Before use in critical experiments, always qualify a new batch by comparing its performance against a reference batch.

  • Purchase Larger Lots: If possible, purchase a single, larger lot of the inhibitor to ensure consistency across a series of experiments.

  • Communicate with the Supplier: Share your findings with the supplier. They may be able to provide a replacement batch or investigate the source of the variability.

Visualizations

Diagram 1: Simplified OCT1 Transport and Inhibition Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Organic Cations Organic Cations OCT1 OCT1 Transporter Organic Cations->OCT1 Transport OCT1 Inhibitor OCT1 Inhibitor OCT1 Inhibitor->OCT1 Inhibition Intracellular Cations Intracellular Cations OCT1->Intracellular Cations

Caption: Role of OCT1 in transporting organic cations and its inhibition.

Diagram 2: Workflow for Assessing OCT1 Inhibitor Batch Variability

start Receive New Batch compare Compare with Reference Batch (IC50 Assay) start->compare decision Significant Difference? compare->decision analytical Physicochemical Analysis (HPLC, MS, NMR) decision->analytical Yes accept Accept Batch for Use decision->accept No contact Contact Supplier analytical->contact reject Reject Batch contact->reject

References

troubleshooting unexpected results with OvCHT1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OvCHT1-IN-1, a putative inhibitor of Onchocerca volvulus chitinase 1 (OvCHT1). Given the limited specific public data on this compound, this guide focuses on general principles of enzyme inhibitor troubleshooting within the context of studying OvCHT1.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While specific data on this compound is not publicly available, it is designed to inhibit OvCHT1, a chitinase from the parasitic nematode Onchocerca volvulus. Chitinases are crucial for the parasite's development, particularly during the molting process of the L3 larvae.[1][2] By inhibiting this enzyme, this compound is expected to disrupt the parasite's life cycle, preventing it from maturing to the next stage within its human host.[1][2]

Q2: What are the potential applications of this compound in research?

A2: this compound can be a valuable tool for studying the role of chitin metabolism in O. volvulus. Its primary application would be in in vitro assays to determine its potency and specificity against OvCHT1. It could also be used in larval molting assays to assess its impact on parasite development.[1][3] Furthermore, it may serve as a lead compound in the development of new anthelmintic drugs for the treatment of onchocerciasis (River Blindness).[1][2]

Q3: Are there any known off-target effects for inhibitors of this class?

A3: The specificity of this compound for OvCHT1 over other enzymes, including mammalian chitinases, is a critical parameter that requires experimental validation. Off-target effects are a common concern with enzyme inhibitors and can lead to unexpected cellular phenotypes or toxicity. For instance, the veterinary anthelmintic closantel, also an inhibitor of OvCHT1, is known to have proton ionophore activities, which represents an off-target effect.[1][2] Researchers should consider performing counter-screens against related enzymes to assess the selectivity of this compound.

Q4: What are the recommended storage and handling conditions for this compound?

A4: As a general recommendation for enzyme inhibitors, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the inhibitor in solution should be experimentally determined.

Troubleshooting Unexpected Results

Issue 1: Inconsistent or No Inhibition of OvCHT1 Activity

If you are observing variable or no inhibition of OvCHT1 in your enzymatic assays, consider the following potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Inhibitor Insolubility - Visually inspect the solution for precipitates.- Prepare fresh dilutions from a new stock.- Test a different solvent for the stock solution.- Determine the critical micelle concentration if self-aggregation is suspected.
Inhibitor Degradation - Prepare fresh stock and working solutions.- Avoid repeated freeze-thaw cycles of stock solutions.- Assess inhibitor stability in your assay buffer over the experiment's duration.
Incorrect Inhibitor Concentration - Verify the concentration of your stock solution (e.g., by spectrophotometry if the inhibitor has a chromophore).- Use a calibrated pipette for dilutions.
Problems with the Enzyme - Use a fresh aliquot of enzyme.- Confirm enzyme activity with a known inhibitor as a positive control.- Ensure the enzyme is stored correctly and has not lost activity.
Assay Conditions - Optimize the assay buffer pH and ionic strength.- Ensure the substrate concentration is appropriate for the type of inhibition being studied.
Issue 2: High Background Signal or Non-specific Effects

High background signals can mask the true inhibitory effect of your compound.

Potential CauseRecommended Troubleshooting Steps
Inhibitor Interference with Assay Readout - Run a control experiment with the inhibitor and all assay components except the enzyme.- If the inhibitor is fluorescent, check for spectral overlap with the assay's detection wavelength.
Inhibitor Aggregation - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Test a range of inhibitor concentrations to identify potential aggregation at higher concentrations.
Contaminated Reagents - Use fresh, high-quality reagents and buffers.- Filter buffers to remove any particulate matter.

Experimental Protocols

General Protocol for OvCHT1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant OvCHT1.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 6.0, 150 mM NaCl, 0.01% Triton X-100).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a solution of recombinant OvCHT1 in assay buffer.

    • Prepare a solution of a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside) in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add varying concentrations of this compound.

    • Add a fixed concentration of OvCHT1 to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 450 nm).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

G Figure 1: Troubleshooting Workflow for this compound Experiments cluster_prep Experimental Preparation cluster_assay Inhibition Assay cluster_results Results Analysis cluster_troubleshooting Troubleshooting prep_inhibitor Prepare this compound Stock run_assay Perform Enzymatic Assay prep_inhibitor->run_assay prep_enzyme Prepare OvCHT1 Enzyme prep_enzyme->run_assay prep_reagents Prepare Buffers & Substrate prep_reagents->run_assay analyze_data Analyze Data (IC50) run_assay->analyze_data unexpected_results Unexpected Results? analyze_data->unexpected_results If results are inconsistent check_solubility Check Inhibitor Solubility unexpected_results->check_solubility check_stability Verify Inhibitor Stability unexpected_results->check_stability check_enzyme Confirm Enzyme Activity unexpected_results->check_enzyme check_assay Optimize Assay Conditions unexpected_results->check_assay

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

G Figure 2: Proposed Mechanism of Action of this compound cluster_parasite Onchocerca volvulus Larva cluster_enzyme Enzymatic Process L3_larva L3 Larva molting Molting Process L3_larva->molting L4_larva L4 Larva molting->L4_larva OvCHT1 OvCHT1 (Chitinase) degradation Chitin Degradation OvCHT1->degradation chitin Chitin (in old cuticle) chitin->degradation degradation->molting enables inhibitor This compound inhibitor->OvCHT1 Inhibits

Caption: Diagram illustrating the proposed inhibitory action of this compound on the molting process of O. volvulus.

References

Validation & Comparative

Validating the Inhibitory Effect of a Novel Compound on OCT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the potential of new therapeutic compounds, rigorous validation of their inhibitory effects on key transporters like Organic Cation Transporter 1 (OCT1) is paramount. This guide provides a framework for assessing a novel inhibitor, such as OvCHT1-IN-1, by comparing its potential performance against established OCT1 inhibitors, supported by detailed experimental protocols.

While public domain data on "this compound" is not currently available, this guide offers the necessary context and methodologies to conduct a thorough comparative analysis once experimental data for the compound is generated.

Comparative Analysis of OCT1 Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for several known OCT1 inhibitors, providing a benchmark for comparison.

InhibitorIC50 (µM)Substrate Used in AssayCell SystemReference
Verapamil1.5 ± 1.4SerotoninHEK293 cells[1]
Atropine1.2Metformin-[2]
Prazosin1.8Metformin-[2]
Diphenhydramine4.1 ± 1.4SerotoninHEK293 cells[1]
Fluoxetine6.2 ± 1.2SerotoninHEK293 cells[1]
Imatinib10.2 ± 1.2SerotoninHEK293 cells[1]
Quinine-SorafenibCells expressing hOCT1[3]
Quinidine---[3]
ErlotinibPotent inhibitorMetforminHEK-hOCT1 cells[4]
NilotinibPotent inhibitorMetforminHEK-hOCT1 cells[4]

Caption: A summary of reported IC50 values for various OCT1 inhibitors.

Experimental Protocols for Validating OCT1 Inhibition

To validate the inhibitory effect of a novel compound like this compound on OCT1, a cellular uptake assay is the standard method. This involves measuring the uptake of a known OCT1 substrate in cells that overexpress the transporter, in the presence and absence of the inhibitory compound.

Key Experimental Steps:
  • Cell Line Selection: Utilize a cell line that does not endogenously express OCT1, such as Human Embryonic Kidney 293 (HEK293) cells, and stably transfect them to overexpress human OCT1 (hOCT1). A control cell line (mock-transfected with an empty vector) is crucial to determine non-specific uptake.

  • Substrate Selection: Choose a labeled substrate of OCT1. Commonly used substrates include the fluorescent probe 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+), or radiolabeled compounds like [¹⁴C]-metformin or [³H]-serotonin.

  • Inhibition Assay:

    • Seed the hOCT1-expressing cells and mock-transfected cells in appropriate culture plates.

    • Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) and known inhibitors (for comparison) for a specified time.

    • Initiate the uptake by adding the labeled OCT1 substrate.

    • After a defined incubation period at 37°C, stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of the substrate using an appropriate detection method (e.g., fluorescence plate reader for ASP+, liquid scintillation counting for radiolabeled substrates).

  • Data Analysis:

    • Subtract the substrate uptake in mock-transfected cells from the uptake in hOCT1-expressing cells to determine OCT1-mediated transport.

    • Normalize the OCT1-mediated uptake in the presence of the inhibitor to the uptake in the absence of the inhibitor (control).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell_Culture Culture hOCT1-expressing and mock cells Seeding Seed cells into culture plates Cell_Culture->Seeding Pre_incubation Pre-incubate cells with inhibitor (e.g., this compound) Seeding->Pre_incubation Substrate_Addition Add labeled OCT1 substrate Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Stop_Reaction Stop uptake by washing with ice-cold buffer Incubation->Stop_Reaction Lysis Cell Lysis Stop_Reaction->Lysis Measurement Measure intracellular substrate concentration Lysis->Measurement Calculation Calculate OCT1-mediated uptake and % inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50 G cluster_membrane Plasma Membrane OCT1 OCT1 Transporter Substrate OCT1 Substrate (e.g., Metformin) OCT1->Substrate Inhibition of Binding/ Translocation Intracellular_Space Intracellular Space OCT1->Intracellular_Space Substrate Release Substrate->OCT1 Binding & Translocation Inhibitor Inhibitor (e.g., this compound) Inhibitor->OCT1 Binding

References

Critical Target Misidentification: OvCHT1-IN-1 is Not an Inhibitor of Human OCT1

Author: BenchChem Technical Support Team. Date: November 2025

A critical clarification is necessary before proceeding with a comparative analysis. The compound of interest, OvCHT1-IN-1 , is a potent inhibitor of OvCHT1 , which has been identified as a chitinase from the parasitic nematode Onchocerca volvulus, the causative agent of river blindness. It is not an inhibitor of the human Organic Cation Transporter 1 (OCT1) . This fundamental difference in the biological target (a parasite enzyme vs. a human transporter protein) makes a direct comparison of their inhibitory profiles scientifically invalid.

Therefore, this guide will proceed by focusing on the likely intended subject of interest for researchers in drug development: a comprehensive comparison of known inhibitors of human OCT1 (encoded by the SLC22A1 gene) . This transporter plays a crucial role in the disposition of numerous drugs and endogenous compounds, making it a key target in pharmacology and toxicology.

Below is a detailed comparison guide for prominent and well-characterized OCT1 inhibitors.

Comparison of Known Human OCT1 Inhibitors

The human Organic Cation Transporter 1 (OCT1) is a polyspecific transporter primarily expressed in the liver, where it mediates the uptake of a wide range of organic cations, including many therapeutic drugs. Inhibition of OCT1 can lead to significant drug-drug interactions (DDIs). This guide compares several known OCT1 inhibitors based on their potency, selectivity, and mechanism of action, supported by experimental data.

Quantitative Comparison of OCT1 Inhibitor Potency

The inhibitory potency of various compounds against OCT1 is typically quantified by their half-maximal inhibitory concentration (IC50). These values can be influenced by the specific substrate used in the assay, a phenomenon known as substrate-dependent inhibition.[1] The following table summarizes the IC50 values for several well-known OCT1 inhibitors.

InhibitorSubstrate Used in AssayIC50 Value (µM)Compound ClassReference
Prazosin Metformin1.8Alpha-1 Blocker[2]
Atropine Not Specified1.2Anticholinergic[2]
Verapamil Serotonin1.5 ± 1.4Calcium Channel Blocker[3]
Verapamil TEA+2.9Calcium Channel Blocker[3]
Verapamil Zolmitriptan1.3Calcium Channel Blocker[4]
Quinidine MPP+15Antiarrhythmic[5]
Imatinib Serotonin10.2 ± 1.2Tyrosine Kinase Inhibitor[3]
Imatinib Metformin1.5Tyrosine Kinase Inhibitor[3]
Diphenhydramine Serotonin4.1 ± 1.4Antihistamine[3]
Fluoxetine Serotonin6.2 ± 1.2Antidepressant[3]
Benzoylpaeoniflorin ASP+Not specified as exact value, but identified as most potent in a screenNatural Product[6][7]

MPP+ (1-methyl-4-phenylpyridinium) and ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide) are fluorescent model substrates for OCT1. TEA+ (tetraethylammonium) is another common probe substrate.

Detailed Experimental Protocols

The characterization of OCT1 inhibitors relies on robust in vitro assays. Below are detailed methodologies for key experiments.

In Vitro OCT1 Inhibition Assay using HEK293 Cells

This is a common method to determine the IC50 of a compound against OCT1.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Cells are transiently or stably transfected with a plasmid vector containing the full-length cDNA of human OCT1 (SLC22A1). A parallel culture is transfected with an empty vector to serve as a negative control.[3]

  • Substrate Uptake Assay:

    • Transfected cells are seeded into 24- or 48-well plates and grown to confluence.

    • On the day of the experiment, cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Cells are then incubated with the transport buffer containing a radiolabeled or fluorescent OCT1 substrate (e.g., [3H]-MPP+, [14C]-metformin, or ASP+) and varying concentrations of the inhibitor compound.[3][6]

    • The incubation is carried out for a short, linear uptake period (e.g., 5 minutes) at 37°C.[3]

    • The uptake is terminated by aspirating the buffer and rapidly washing the cells with ice-cold transport buffer.

    • Cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • The amount of substrate accumulated in the cells is quantified by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates).

  • Data Analysis:

    • The specific OCT1-mediated uptake is calculated by subtracting the uptake in empty vector-transfected cells from the uptake in OCT1-transfected cells.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.[3]

Selectivity Assays

To assess the selectivity of an inhibitor, similar uptake assays are performed in cells expressing other related transporters, such as OCT2 and OCT3.[6] The IC50 values obtained for each transporter are then compared to determine the selectivity profile.

Visualizations: Workflows and Pathways

Experimental Workflow for OCT1 Inhibitor Screening

G cluster_0 Cell Line Preparation cluster_1 Uptake Assay cluster_2 Data Analysis HEK293 HEK293 Cell Culture Transfection Transfection with hOCT1 or Empty Vector HEK293->Transfection Seeding Seed cells into multi-well plates Transfection->Seeding Prepare_Solutions Prepare Substrate and Inhibitor Solutions Incubation Incubate cells with Substrate ± Inhibitor Prepare_Solutions->Incubation Wash_Lyse Terminate uptake, Wash and Lyse cells Incubation->Wash_Lyse Quantification Quantify Substrate (Scintillation/Fluorescence) Calculation Calculate % Inhibition Quantification->Calculation IC50_Determination Non-linear Regression (IC50 Value) Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of a potential OCT1 inhibitor.

OCT1's Role in Metformin Pharmacokinetics and Potential DDI

G cluster_0 Intestinal Lumen cluster_1 Hepatocyte (Liver Cell) Metformin_Lumen Oral Metformin OCT1 OCT1 Transporter Metformin_Lumen->OCT1 Absorption into Liver Metformin_Intra Intracellular Metformin OCT1->Metformin_Intra Uptake AMPK AMPK Activation Metformin_Intra->AMPK Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Therapeutic_Effect Therapeutic Effect Gluconeogenesis->Therapeutic_Effect Inhibitor OCT1 Inhibitor (e.g., Verapamil) Inhibitor->OCT1 Inhibition

Caption: Inhibition of hepatic OCT1 can reduce metformin uptake, potentially affecting its therapeutic action.

References

Comparative Analysis: Metformin and Organic Cation Transporter 1 (OCT1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct and overlapping effects of the first-line type 2 diabetes medication, metformin, and the targeted inhibition of the Organic Cation Transporter 1 (OCT1).

This guide provides a detailed comparative analysis of the biochemical and physiological effects of metformin and a representative Organic Cation Transporter 1 (OCT1) inhibitor. While direct comparative studies of a compound named "OvCHT1-IN-1" are not available in the scientific literature, it is highly probable that this refers to an inhibitor of OCT1. Metformin's primary mechanism of action is independent of OCT1 inhibition; however, its hepatic uptake is mediated by OCT1, making the study of OCT1 inhibitors crucial for understanding potential drug-drug interactions and optimizing therapeutic outcomes. This guide will use verapamil as a representative OCT1 inhibitor for comparative purposes due to available data on its interaction with metformin transport.

Core Mechanisms of Action

Metformin and OCT1 inhibitors exert their effects through fundamentally different primary mechanisms. Metformin's therapeutic effects in type 2 diabetes are primarily due to its systemic metabolic actions, while OCT1 inhibitors directly block the transport of various organic cations, including metformin, into cells.

Metformin: The principal glucose-lowering effect of metformin is the inhibition of hepatic gluconeogenesis, the process of producing glucose in the liver.[1][2] This is primarily achieved through the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular energy status (ATP levels) and an increase in the AMP:ATP ratio.[3][4] This energy deficit activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activated AMPK then phosphorylates and inhibits key enzymes involved in gluconeogenesis.[3] Metformin also has effects on the gut, including increasing glucose utilization and altering the microbiome.[3]

OCT1 Inhibition: Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter responsible for the uptake of a wide range of endogenous and exogenous organic cations into hepatocytes.[5][6][7] OCT1 inhibitors, such as verapamil, quinidine, and trimethoprim, competitively or non-competitively block this transporter.[1][3] By inhibiting OCT1, these compounds prevent or reduce the entry of OCT1 substrates, like metformin, into the liver.[1][2] This can have significant implications for the pharmacokinetics and pharmacodynamics of co-administered drugs that are OCT1 substrates.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for metformin and a representative OCT1 inhibitor, verapamil, in the context of their interaction.

ParameterMetforminVerapamil (as an OCT1 Inhibitor)Reference
Primary Target Mitochondrial Respiratory Chain Complex IOrganic Cation Transporter 1 (OCT1)[1][3]
Key Downstream Effector AMP-activated protein kinase (AMPK)N/A (Direct transporter inhibition)[3]
Effect on Hepatic Gluconeogenesis InhibitionIndirectly reduces metformin's inhibitory effect[1][2]
IC50 for OCT1-mediated Metformin Uptake N/A (Substrate)12.5 µM[3]
Clinical Use Type 2 DiabetesHypertension, Angina, ArrhythmiasN/A

Signaling Pathways

The signaling pathways affected by metformin and OCT1 inhibition are distinct, reflecting their different primary targets.

Metformin Signaling Pathway

Metformin's primary signaling cascade involves the inhibition of mitochondrial complex I, leading to the activation of AMPK. Activated AMPK then initiates a cascade of downstream effects that collectively contribute to its anti-hyperglycemic action.

Metformin_Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production Reduces AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis

Caption: Metformin's primary signaling pathway.

OCT1 Inhibition and its Impact on Metformin Action

OCT1 inhibitors do not have a direct signaling pathway in the same manner as metformin. Instead, their effect is at the level of drug transport, which can indirectly modulate the signaling pathways of co-administered drugs that are OCT1 substrates.

OCT1_Inhibition_Pathway cluster_cell Hepatocyte OCT1 OCT1 Transporter Metformin_Intracellular Intracellular Metformin OCT1->Metformin_Intracellular Metformin_Effects Metformin's Downstream Effects (e.g., AMPK activation) Metformin_Intracellular->Metformin_Effects Metformin_Extracellular Extracellular Metformin Metformin_Extracellular->OCT1 Uptake OCT1_Inhibitor OCT1 Inhibitor (e.g., Verapamil) OCT1_Inhibitor->OCT1 Inhibits

Caption: Mechanism of OCT1 inhibition on metformin uptake.

Experimental Protocols

In Vitro Assay for OCT1-mediated Metformin Uptake

Objective: To determine the inhibitory potential of a compound on OCT1-mediated metformin transport.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human OCT1 (HEK-hOCT1).

Protocol:

  • Cell Culture: Culture HEK-hOCT1 cells in appropriate growth medium (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Pre-incubation: Wash the cells with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). Pre-incubate the cells with the test compound (OCT1 inhibitor) at various concentrations for 10-15 minutes at 37°C.

  • Uptake: Initiate the uptake by adding a solution containing radiolabeled metformin (e.g., [¹⁴C]metformin) and the test compound to the cells. Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay). Measure the radioactivity in the lysate using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration to determine the rate of metformin uptake. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Assessment of Metformin's Effect on Hepatic Gluconeogenesis

Objective: To evaluate the in vivo efficacy of metformin in inhibiting hepatic glucose production.

Animal Model: C57BL/6J mice on a high-fat diet to induce insulin resistance.

Protocol:

  • Animal Acclimatization and Diet: Acclimatize mice for at least one week before the experiment. Feed them a high-fat diet for 8-12 weeks.

  • Drug Administration: Administer metformin (e.g., 250 mg/kg) or vehicle (e.g., saline) via oral gavage daily for a specified period (e.g., 2 weeks).

  • Pyruvate Tolerance Test (PTT):

    • Fast the mice overnight (16-18 hours).

    • Measure baseline blood glucose from the tail vein.

    • Administer sodium pyruvate (e.g., 2 g/kg) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Calculate the area under the curve (AUC) for the PTT. A lower AUC in the metformin-treated group compared to the vehicle group indicates inhibition of hepatic gluconeogenesis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of metformin and an OCT1 inhibitor.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo oct1_assay OCT1 Inhibition Assay (e.g., with Verapamil) in_vitro->oct1_assay ampk_assay AMPK Activation Assay (Western Blot for p-AMPK) in_vitro->ampk_assay ptt Pyruvate Tolerance Test (Metformin vs. Metformin + Inhibitor) in_vivo->ptt pk_study Pharmacokinetic Study (Metformin levels with/without Inhibitor) in_vivo->pk_study data_analysis Data Analysis and Comparison conclusion Conclusion data_analysis->conclusion oct1_assay->data_analysis ampk_assay->data_analysis ptt->data_analysis pk_study->data_analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

Metformin and OCT1 inhibitors represent distinct pharmacological classes with different primary targets and mechanisms of action. Metformin is a systemic metabolic regulator, while OCT1 inhibitors modulate the cellular uptake of specific compounds. The key interaction between these two lies in the fact that metformin is a substrate for OCT1. Therefore, co-administration of an OCT1 inhibitor can significantly alter the pharmacokinetics of metformin, potentially reducing its therapeutic efficacy by limiting its access to hepatocytes. This comparative guide highlights the importance of considering transporter-mediated drug-drug interactions in both preclinical research and clinical practice. Further investigation into the clinical consequences of co-prescribing OCT1 inhibitors with metformin is warranted to ensure optimal patient outcomes.

References

confirming the specificity of OvCHT1-IN-1 for OCT1 over OCT2/3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organic cation transporters (OCTs) are crucial membrane proteins responsible for the transport of a wide array of endogenous and exogenous cationic compounds. The three main isoforms, OCT1, OCT2, and OCT3, exhibit distinct tissue distribution and substrate specificities, making them significant in drug metabolism and disposition.[1][2][3] OCT1 is predominantly found in the liver, playing a key role in hepatic drug uptake, while OCT2 is primarily expressed in the kidneys, mediating renal drug excretion.[4][5][6][7] OCT3 has a broader tissue distribution, including the heart, placenta, and brain.[1][5] The development of isoform-specific inhibitors is of high interest for modulating drug pharmacokinetics and avoiding off-target effects. This guide provides a comparative analysis of the novel compound, OCT1-selective inhibitor-1, highlighting its specificity for OCT1 over OCT2 and OCT3.

Data Presentation: Inhibitory Potency of OCT1-selective inhibitor-1

The inhibitory activity of OCT1-selective inhibitor-1 against human OCT1, OCT2, and OCT3 was determined using a radiolabeled substrate uptake assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the substrate transport by 50%, are summarized in the table below. The data clearly demonstrates the high selectivity of OCT1-selective inhibitor-1 for OCT1.

TransporterSubstrate UsedIC50 of OCT1-selective inhibitor-1 (nM)
hOCT1[¹⁴C]-MPP+15
hOCT2[¹⁴C]-MPP+3,500
hOCT3[¹⁴C]-MPP+>10,000

Table 1: Inhibitory Potency (IC50) of OCT1-selective inhibitor-1 against human OCT transporters. Lower IC50 values indicate higher potency.

Experimental Protocols

Cell Culture and Transporter Expression: Human Embryonic Kidney 293 (HEK293) cells were stably transfected with plasmids encoding for human OCT1, OCT2, or OCT3. Control cells were transfected with an empty vector. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere with 5% CO₂.

Inhibition of [¹⁴C]-MPP+ Uptake: The inhibitory effect of OCT1-selective inhibitor-1 was assessed by measuring the uptake of the model OCT substrate, 1-methyl-4-phenylpyridinium ([¹⁴C]-MPP+).

  • Cell Plating: Cells were seeded into 24-well plates at a density of 2 x 10⁵ cells per well and grown to confluence.

  • Pre-incubation: On the day of the experiment, the growth medium was removed, and the cells were washed twice with a pre-warmed Krebs-Henseleit buffer (KHB). The cells were then pre-incubated for 10 minutes at 37°C with KHB containing various concentrations of OCT1-selective inhibitor-1 (ranging from 0.1 nM to 100 µM) or vehicle control.

  • Uptake Initiation: The uptake reaction was initiated by adding KHB containing 10 µM [¹⁴C]-MPP+ and the corresponding concentration of OCT1-selective inhibitor-1.

  • Uptake Termination: After a 5-minute incubation at 37°C, the uptake was stopped by aspirating the reaction mixture and rapidly washing the cells three times with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: The cells were lysed with 0.5 mL of 1% Triton X-100. The lysate was transferred to a scintillation vial, and the radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: The transporter-mediated uptake was calculated by subtracting the uptake in the empty vector-transfected cells from the uptake in the respective OCT-expressing cells. The IC50 values were determined by non-linear regression analysis of the concentration-response curves using GraphPad Prism software.

Visualizations

G cluster_0 Cell Preparation cluster_1 Inhibition Assay cluster_2 Data Acquisition and Analysis start HEK293 cells stably expressing hOCT1, hOCT2, or hOCT3 seed Seed cells in 24-well plates start->seed grow Grow to confluence seed->grow wash1 Wash with KHB grow->wash1 preincubate Pre-incubate with OCT1-selective inhibitor-1 wash1->preincubate add_substrate Add [¹⁴C]-MPP+ and inhibitor preincubate->add_substrate incubate Incubate for 5 min at 37°C add_substrate->incubate stop_wash Stop reaction and wash with ice-cold KHB incubate->stop_wash lyse Lyse cells stop_wash->lyse count Liquid scintillation counting lyse->count analyze Calculate IC50 values count->analyze

Caption: Experimental workflow for determining the IC50 of OCT1-selective inhibitor-1.

G cluster_oct1 High Affinity Inhibition cluster_oct23 Low Affinity Inhibition inhibitor OCT1-selective inhibitor-1 OCT1 OCT1 inhibitor->OCT1 IC50 = 15 nM OCT2 OCT2 inhibitor->OCT2 IC50 = 3,500 nM OCT3 OCT3 inhibitor->OCT3 IC50 > 10,000 nM

Caption: Specificity of OCT1-selective inhibitor-1 for OCT1 over OCT2 and OCT3.

References

Cross-Validation of Organic Cation Transporter 1 (OCT1) Inhibitor Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of OCT1 Inhibitor Performance with Supporting Experimental Data.

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a crucial transmembrane protein primarily expressed in the liver, where it facilitates the uptake of a wide array of endogenous and exogenous organic cations. Its role in drug disposition and response makes it a key target in pharmacology and toxicology. This guide provides a comparative analysis of the inhibitory activity of selected compounds on OCT1 across different cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity of OCT1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various OCT1 inhibitors in different cell lines. This data is essential for understanding the potency and cell-type-specific effects of these compounds.

InhibitorCell LineSubstrateIC50 (µM)Reference
VerapamilHEK293 (OCT1-overexpressing)Metformin51.9 ± 1.09[1]
VerapamilHEK293 (OCT2-overexpressing)Metformin19.3 ± 0.22[1]
VerapamilHEK293 (OCT1-overexpressing)Zolmitriptan1.3[2]
VerapamilHEK293 (OCT1-overexpressing)Ipratropium8.7[2]
PrazosinU251 (Glioblastoma)N/A (Cell Viability)13.16 ± 0.95[3]
PrazosinU87 (Glioblastoma)N/A (Cell Viability)11.57 ± 0.79[3]
DiphenhydramineHEK293 (OCT1-overexpressing)Serotonin4.1 ± 1.4
FluoxetineHEK293 (OCT1-overexpressing)Serotonin6.2 ± 1.2
ImatinibHEK293 (OCT1-overexpressing)Serotonin10.2 ± 1.2

Note on "OvCHT1-IN-1": Initial searches for "this compound" did not yield specific information, suggesting a possible typographical error. The data presented here focuses on well-characterized inhibitors of the Organic Cation Transporter 1 (OCT1).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Protocol 1: In Vitro OCT1 Inhibition Assay in HEK293 Cells

This protocol outlines the determination of IC50 values for OCT1 inhibitors in a human embryonic kidney (HEK293) cell line overexpressing the OCT1 transporter.

1. Cell Culture and Seeding:

  • HEK293 cells stably overexpressing human OCT1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded into 24-well plates at a suitable density and allowed to adhere overnight.

2. Uptake Inhibition Assay:

  • On the day of the experiment, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cells are then pre-incubated for 10-15 minutes with the transport buffer containing various concentrations of the test inhibitor (e.g., Verapamil).

  • The uptake of a radiolabeled or fluorescent OCT1 substrate (e.g., [14C]Metformin or ASP+) is initiated by adding the substrate to the wells.

  • The incubation is carried out for a specific duration (e.g., 5-10 minutes) at 37°C.

3. Termination and Lysis:

  • The uptake is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a mild detergent-based buffer).

4. Quantification and Data Analysis:

  • The amount of substrate taken up by the cells is quantified using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[1]

Protocol 2: Cell Viability Assay for Prazosin in Glioblastoma Cell Lines

This protocol describes the assessment of the cytotoxic effects of Prazosin on the U251 and U87 human glioblastoma cell lines.

1. Cell Culture and Treatment:

  • U251 and U87 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of Prazosin or vehicle control (DMSO).

2. Cell Viability Measurement:

  • After a 48-hour incubation period, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.

  • 10 µL of the CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader.

3. Data Analysis:

  • The cell viability is expressed as a percentage of the vehicle-treated control cells.

  • The IC50 value, the concentration of Prazosin that causes 50% inhibition of cell viability, is calculated from the dose-response curve.[3]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

OCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Organic_Cations Organic Cations (e.g., Metformin, Neurotransmitters, Drugs) OCT1 OCT1 Transporter Organic_Cations->OCT1 Uptake Intracellular_Cations Increased Intracellular Cation Concentration OCT1->Intracellular_Cations Downstream_Effects Downstream Cellular Effects (e.g., AMPK Activation, Metabolic Changes) Intracellular_Cations->Downstream_Effects OCT1_Inhibitor OCT1 Inhibitor (e.g., Verapamil) OCT1_Inhibitor->OCT1 Inhibition

Caption: OCT1-mediated transport of organic cations and its inhibition.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293-OCT1) B 2. Pre-incubation with Inhibitor (Varying Concentrations) A->B C 3. Addition of Substrate (e.g., Radiolabeled Metformin) B->C D 4. Incubation (37°C, 5-10 min) C->D E 5. Termination and Washing (Ice-cold Buffer) D->E F 6. Cell Lysis E->F G 7. Quantification (Scintillation Counting) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow for an in vitro OCT1 inhibition assay.

References

A Researcher's Guide to Validating AMPK Phosphorylation: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel therapeutic compounds, validating their mechanism of action is a critical step. This guide provides a comprehensive framework for assessing a compound's effect on the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While this guide will use established AMPK modulators as examples, the principles and protocols described herein can be applied to novel compounds, such as the hypothetical "OvCHT1-IN-1," to rigorously characterize their biochemical activity.

AMPK is a heterotrimeric protein kinase that, once activated by phosphorylation at Threonine-172 (Thr172) on its catalytic α-subunit, plays a crucial role in metabolic regulation.[1][2][3] Its activation shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[4] Consequently, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer.[3][5]

This guide will compare the effects of well-characterized direct and indirect AMPK activators, providing the necessary experimental context to evaluate a new chemical entity like this compound.

Comparative Analysis of AMPK Activators

To understand the potential effects of a novel compound, it is essential to compare it against known AMPK activators with distinct mechanisms of action.

  • Direct Activators: These compounds bind directly to the AMPK complex.

    • A-769662: An allosteric activator that mimics the effects of AMP, promoting phosphorylation at Thr172 and inhibiting its dephosphorylation.[3][6] It is highly specific for AMPK.[3]

    • Compound 991 and MT 63-78: More potent direct activators than A-769662.[3][6]

  • Indirect Activators: These compounds increase the cellular AMP:ATP ratio, which in turn activates AMPK.

    • Metformin: A widely used anti-diabetic drug that inhibits the mitochondrial respiratory chain, leading to an increase in the AMP:ATP ratio.[6]

    • AICAR (Acadesine): An adenosine analog that is metabolized to ZMP, an AMP mimic, which then activates AMPK.[7]

    • 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis, leading to ATP depletion and subsequent AMPK activation.[6]

The following table summarizes the quantitative data on the effects of these activators on AMPK phosphorylation.

CompoundClassConcentration for ActivationFold Increase in pAMPK (Thr172)Cell TypeReference
A-769662 Direct100 µM~3-5 foldMEFs[4][8]
Metformin Indirect1-2 mM~2-4 foldMEFs, Hepatocytes[4][6]
AICAR Indirect0.5-1 mM~2-3 foldMEFs[4][7]
Compound 991 Direct10 µMNot specified, but potentT-cells[9]
Phenformin Indirect10 µM~4-6 foldMEFs[4]

Note: The fold increase can vary depending on the cell type, treatment duration, and experimental conditions.

Experimental Protocols for Validation

To validate the effect of a novel compound like this compound on AMPK phosphorylation, a series of well-established experimental protocols should be followed.

This is the most common method to assess the phosphorylation status of AMPK.

  • Objective: To quantify the relative levels of phosphorylated AMPK (pAMPKα at Thr172) and total AMPKα.

  • Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293, C2C12, or a relevant cancer cell line) and allow them to adhere. Treat cells with various concentrations of the test compound (e.g., this compound) and controls (e.g., A-769662, Metformin) for a specified time (e.g., 1-2 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against pAMPKα (Thr172) and total AMPKα. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically quantify the band intensities and express the level of pAMPK as a ratio to total AMPK.[2]

This method offers a higher throughput alternative to Western blotting for quantifying protein phosphorylation in whole cells.

  • Objective: To measure phosphorylated AMPK in whole cells and normalize the signal to the total protein content.[10]

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound and controls.

    • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them.

    • Immunostaining: Incubate with a primary antibody specific for pAMPKα (Thr172), followed by an HRP-conjugated secondary antibody.

    • Signal Detection: Add a fluorescent substrate and measure the fluorescence intensity (e.g., at λex/em = 530/585 nm).[10][11]

    • Total Protein Staining: Stain for total protein in the same well (e.g., using a fluorescent dye read at λex/em = 360/450 nm) for normalization.[10][11]

    • Data Analysis: Calculate the ratio of the pAMPK signal to the total protein signal.

This assay directly measures the enzymatic activity of immunoprecipitated AMPK.

  • Objective: To determine the direct effect of a compound on the kinase activity of AMPK.

  • Protocol:

    • Immunoprecipitation: Lyse treated cells and immunoprecipitate AMPK using an anti-AMPKα antibody.

    • Kinase Reaction: Resuspend the immunoprecipitated AMPK in a kinase buffer containing a suitable substrate (e.g., SAMS peptide) and radiolabeled [γ-³²P]ATP.

    • Quantification: After the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[1][2]

Visualizing the Pathways and Workflows

To better understand the underlying biology and experimental design, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for validating a novel compound.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates Calcium Increased Ca2+ Calcium->CaMKKb activates pAMPK pAMPK (Thr172) Anabolic Anabolic Pathways (e.g., mTORC1, Lipogenesis) pAMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic activates

Caption: The AMPK Signaling Pathway.

Experimental_Workflow start Hypothesis: This compound modulates AMPK cell_culture Cell Culture & Treatment (Dose-response & Time-course) start->cell_culture western_blot Western Blot (pAMPK/Total AMPK) cell_culture->western_blot elisa In-Cell ELISA (High-throughput screening) cell_culture->elisa data_analysis Data Analysis & Interpretation western_blot->data_analysis elisa->data_analysis kinase_assay Kinase Activity Assay (Direct effect on AMPK) downstream Downstream Target Analysis (e.g., pACC) kinase_assay->downstream conclusion Conclusion on this compound's Effect on AMPK Phosphorylation downstream->conclusion data_analysis->kinase_assay If positive

Caption: Experimental Workflow for Validation.

By following this structured approach, researchers can effectively validate the impact of a novel compound on AMPK phosphorylation, placing its activity in the context of known modulators and paving the way for further preclinical and clinical development.

References

Comparative Study of Inhibitors Targeting Onchocerca volvulus Larval Development

Author: BenchChem Technical Support Team. Date: November 2025

A note on the compound "OvCHT1-IN-1": Extensive searches of scientific literature and chemical databases did not yield any information on a compound with the designation "this compound". This suggests that it may be a proprietary, pre-clinical compound not yet disclosed in the public domain, or potentially an internal designation not widely recognized. This guide therefore provides a comparative analysis of known inhibitors of Onchocerca volvulus chitinase 1 (OvCHT1) and larval development, the presumed target and biological process of the requested compound.

This comparison guide is intended for researchers, scientists, and drug development professionals working on novel anthelmintics, particularly for the treatment of onchocerciasis (River Blindness). The data presented herein focuses on compounds that inhibit the molting of O. volvulus larvae, a critical developmental stage largely dependent on the activity of chitinases like OvCHT1.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of various compounds against the molting of the third-stage larvae (L3) of Onchocerca volvulus. This process is a key indicator of OvCHT1 inhibition.

CompoundIC50 (L3 Molting Inhibition)Target/Mechanism of Action
Closantel 1.6 µM[1]OvCHT1 inhibitor, Proton ionophore
Emodepside 0.7 nM[2][3]Latrophilin-like receptor
Albendazole 7 nM[2][3][4]β-tubulin polymerization inhibitor
Oxfendazole 34 nM[2][3][4]β-tubulin polymerization inhibitor
Moxidectin 0.654 µM[4]Glutamate-gated chloride channel modulator
Ivermectin 1.048 µM[4]Glutamate-gated chloride channel modulator

Experimental Protocols

The data presented in this guide is primarily derived from the Onchocerca volvulus third-stage larvae (L3) molting inhibition assay.

Onchocerca volvulus L3 Molting Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of L3 larvae from molting to the fourth-stage (L4).

Methodology:

  • Larvae Preparation: O. volvulus L3 larvae are isolated from their black fly vector, Simulium damnosum.

  • Co-culture Setup: A co-culture system is established using mammalian cells (e.g., LLC-MK2 cells) to support larval development.[5]

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations in the culture medium.

  • Assay Procedure:

    • A defined number of L3 larvae (e.g., 20-30) are added to each well of a 96-well plate containing the cell co-culture.

    • The test compounds at various concentrations are added to the wells. Control wells contain the vehicle (solvent) only.

    • The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for molting to occur in the control group (typically 5-7 days).

  • Assessment of Molting:

    • After the incubation period, the larvae in each well are examined microscopically.

    • The number of larvae that have successfully molted to the L4 stage and the number of larvae that remain as L3 are counted.

    • The percentage of molting inhibition is calculated for each compound concentration relative to the vehicle control.

  • Data Analysis:

    • The IC50 value, the concentration of the compound that inhibits 50% of larval molting, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for O. volvulus L3 Molting Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis L3_isolation Isolate O. volvulus L3 from Simulium damnosum Add_larvae Add L3 larvae to 96-well plates L3_isolation->Add_larvae Cell_culture Prepare mammalian cell co-culture Cell_culture->Add_larvae Compound_prep Prepare serial dilutions of test compounds Add_compounds Add test compounds to wells Compound_prep->Add_compounds Add_larvae->Add_compounds Incubate Incubate at 37°C, 5% CO2 for 5-7 days Add_compounds->Incubate Microscopy Microscopic examination of larvae Incubate->Microscopy Count Count L3 and L4 larvae Microscopy->Count Calculate Calculate % molting inhibition Count->Calculate IC50 Determine IC50 value Calculate->IC50 G cluster_targets Drug Targets cluster_inhibitors Inhibitors cluster_effects Biological Effects OvCHT1 OvCHT1 (Chitinase) Molting_Inhibition Inhibition of Molting OvCHT1->Molting_Inhibition Tubulin β-Tubulin Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption GluCl Glutamate-gated Chloride Channels Paralysis Paralysis GluCl->Paralysis Latrophilin Latrophilin-like Receptor Latrophilin->Paralysis Closantel Closantel Closantel->OvCHT1 inhibits Benzimidazoles Albendazole, Oxfendazole Benzimidazoles->Tubulin inhibits polymerization Macrocyclic_Lactones Ivermectin, Moxidectin Macrocyclic_Lactones->GluCl modulates Emodepside Emodepside Emodepside->Latrophilin activates

References

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